(S)-2-Aminohept-6-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminohept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVDVSHGOKTNT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654074 | |
| Record name | (2S)-2-Aminohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-64-1 | |
| Record name | (2S)-2-Aminohept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Aminohept-6-enoic acid basic properties
An In-depth Technical Guide to the Core Properties of (S)-2-Aminohept-6-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic amino acid, a class of molecules with diverse and significant biological roles.[1][2][3][4] This technical guide provides a summary of its fundamental chemical and physical properties, outlines generalized experimental protocols for its synthesis and analysis, and discusses its potential, though currently uncharacterized, role in biological systems. Due to the limited publicly available data for this specific compound, information from related molecules and general methodologies are presented to guide researchers in their investigations.
Chemical and Physical Properties
This compound, also known as (S)-2-amino-6-heptenoic acid, is a chiral molecule with the molecular formula C7H13NO2.[5][6][7] Its structure features a seven-carbon chain with a carboxylic acid, an amine group at the alpha-position, and a terminal alkene.
Table 1: Basic Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-aminohept-6-enoic acid | --- |
| Synonyms | (S)-2-amino-6-heptenoic acid | [5][6] |
| CAS Number | 166734-64-1 | [5][6][7] |
| Molecular Formula | C7H13NO2 | [5][6][7] |
| Molecular Weight | 143.18 g/mol | [6][7] |
Table 2: Experimental and Estimated Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related compound, (S)-2-Amino-2-methylhept-6-enoic acid, has a melting point of >200 °C. |
| Boiling Point | Data not available | The related compound, (S)-2-Amino-2-methylhept-6-enoic acid, has a boiling point of 272.4 ± 33.0 °C. |
| Solubility | Soluble in water and methanol.[8] | As a hydrochloride salt. |
| pKa | Data not available | Expected to have pKa values typical for amino acids (around 2 for the carboxylic acid and 9-10 for the amino group). |
Experimental Protocols
Synthesis
The synthesis of chiral non-proteinogenic amino acids often involves stereoselective methods. A potential synthetic route for this compound could be adapted from methods used for other unsaturated amino acids, potentially involving asymmetric synthesis or resolution of a racemic mixture. One common approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable haloalkene.
Generalized Synthesis Workflow:
Caption: Generalized workflow for the asymmetric synthesis of this compound.
Purification
Purification of amino acids can be achieved through various chromatographic techniques. Given the polar nature of the amino acid, ion-exchange chromatography is a suitable method.
Generalized Purification Protocol:
-
Column Preparation: A cation-exchange resin is packed into a chromatography column and equilibrated with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).
-
Sample Loading: The crude amino acid solution is adjusted to a similar pH and loaded onto the column.
-
Washing: The column is washed with the equilibration buffer to remove unbound impurities.
-
Elution: The bound amino acid is eluted using a buffer with a higher pH or a salt gradient (e.g., a linear gradient of 0.2 M to 1.0 M sodium citrate buffer).
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired amino acid using a suitable method, such as ninhydrin staining or HPLC.
-
Desalting: Fractions containing the purified amino acid are pooled and desalted using a desalting column or by dialysis.
Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the terminal vinyl proton, multiplets for the other vinyl protons and the aliphatic chain, and a characteristic multiplet for the alpha-proton adjacent to the amino and carboxyl groups.
-
¹³C NMR: Expected signals would include peaks for the carboxylic carbon, the two vinyl carbons, and the aliphatic carbons.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for the analysis of amino acids. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.[9]
Biological Activity and Signaling
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during translation.[1] However, such amino acids can have significant biological roles, including acting as signaling molecules, metabolic intermediates, or defense compounds in various organisms.[1][2][3][4] For instance, some non-proteinogenic amino acids function as neurotransmitters or are involved in plant defense mechanisms.[1][2]
The biological role of this compound has not been specifically elucidated in the available literature. Research into the biological activities of unsaturated amino acids has shown that they can act as inhibitors of microbial growth.[10] Given its structure, it is plausible that this compound could be an intermediate in metabolic pathways or act as an antagonist to proteinogenic amino acids.
Logical Workflow for Investigating Biological Activity:
Caption: A logical workflow for the characterization of the biological activity of a novel amino acid.
Conclusion
This compound is a chiral, unsaturated non-proteinogenic amino acid with potential for interesting biological activities. While specific experimental data for this compound is scarce, this guide provides a framework for its study based on established methodologies for similar molecules. Further research is warranted to fully characterize its physical, chemical, and biological properties, which could open avenues for its application in drug development and other scientific fields.
References
- 1. cultivatorphytolab.com [cultivatorphytolab.com]
- 2. Frontiers | Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum [frontiersin.org]
- 3. Frontiers | Editorial: Physiological Aspects of Non-proteinogenic Amino Acids in Plants [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. (S)-2-Amino-6-heptenoic acid 95% | CAS: 166734-64-1 | AChemBlock [achemblock.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. molecularinfo.com [molecularinfo.com]
- 8. usbio.net [usbio.net]
- 9. Amino acids [medizin.uni-muenster.de]
- 10. UNSATURATED AMINO ACIDS V.: Microbiological Properties of Some Halogenated Olefinic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-Aminohept-6-enoic Acid: Synthesis, Potential Biological Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminohept-6-enoic acid is a non-proteinogenic amino acid characterized by a seven-carbon chain with a terminal vinyl group. While specific research on this molecule is limited, its structural similarity to known bioactive compounds, such as the glutamate decarboxylase (GAD) inhibitor L-allylglycine, suggests its potential for exploration in neuroscience and medicinal chemistry. This technical guide synthesizes the available information on this compound, including its chemical properties, potential synthetic routes based on established methodologies for unsaturated amino acids, and a hypothesized mechanism of action as a GAD inhibitor. This document aims to provide a foundational resource for researchers interested in the synthesis and biological evaluation of this and related unsaturated amino acids.
Introduction
Unsaturated amino acids represent a valuable class of compounds in drug discovery and chemical biology, offering unique structural motifs for peptide modification and the development of enzyme inhibitors. This compound, with its chiral center and terminal alkene, presents an intriguing scaffold for chemical exploration. Its longer carbon chain compared to the well-studied L-allylglycine ((S)-2-amino-4-pentenoic acid) may confer altered pharmacokinetic and pharmacodynamic properties, warranting further investigation. This guide provides a comprehensive overview of the current knowledge and theoretical considerations for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 166734-64-1 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| IUPAC Name | (2S)-2-aminohept-6-enoic acid | [1] |
| Canonical SMILES | C=CCCC--INVALID-LINK--C(=O)O | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
A potential route for the enantioselective synthesis of this compound is outlined below. This approach utilizes a chiral auxiliary to control the stereochemistry of the α-carbon.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Considerations
Step 1: Asymmetric Alkylation
-
Chiral Auxiliary: A commonly used chiral auxiliary is the Schöllkopf bis-lactim ether derived from (S)-valine and glycine. Deprotonation of this auxiliary with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) generates a chiral nucleophile.
-
Alkylation: The subsequent reaction with 5-bromopent-1-ene would introduce the desired pentenyl side chain. The steric hindrance provided by the chiral auxiliary directs the alkylating agent to the opposite face, leading to a high degree of stereoselectivity.
-
Reaction Conditions: Anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) are crucial for the success of this step. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).
Step 2: Hydrolysis and Purification
-
Hydrolysis: The resulting alkylated intermediate can be hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.
-
Purification: The final product, this compound, can be purified from the reaction mixture by ion-exchange chromatography or recrystallization.
Potential Biological Activity: Glutamate Decarboxylase Inhibition
The structural similarity of this compound to L-allylglycine, a known inhibitor of glutamate decarboxylase (GAD), suggests that it may also exhibit inhibitory activity against this enzyme.[2][3][4][5][6] GAD is the rate-limiting enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] Inhibition of GAD leads to a reduction in GABA levels, which can result in neuronal hyperexcitability and seizures.[3]
Hypothesized Mechanism of Action
The proposed mechanism of GAD inhibition by L-allylglycine involves its metabolic conversion to a more potent inhibitor, 2-keto-4-pentenoic acid.[3] This active metabolite then acts as a suicide inhibitor of GAD. It is plausible that this compound could follow a similar bioactivation pathway.
Caption: Hypothesized signaling pathway of GAD inhibition.
Structure-Activity Relationship (SAR) Considerations
The inhibitory potency of allylglycine derivatives against GAD is influenced by the nature of the side chain. While direct SAR studies on a series of homologous unsaturated amino acids including this compound are not available, it is conceivable that the increased chain length could affect binding to the active site of GAD or the efficiency of its metabolic activation. Experimental validation is required to determine the precise effect of the longer alkenyl chain on inhibitory activity.
Potential Applications in Medicinal Chemistry
Beyond its potential as a GAD inhibitor, the terminal alkene functionality of this compound makes it a valuable building block for peptide chemistry. Its methylated analog, (S)-2-Amino-2-methylhept-6-enoic acid, is utilized in "peptide stapling," a technique to constrain peptides into an α-helical conformation, thereby enhancing their stability and cell permeability.[7] this compound could similarly be incorporated into peptides and subsequently functionalized via the terminal double bond using reactions such as olefin metathesis.
Future Research Directions
The study of this compound is still in its infancy. Future research efforts should focus on the following areas:
-
Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis is the first step towards enabling further biological studies.
-
In vitro evaluation of GAD inhibition: Quantitative assays are needed to determine if this compound is indeed an inhibitor of GAD and to measure its potency (IC₅₀ or Kᵢ values).
-
In vivo studies: Should in vitro activity be confirmed, in vivo studies in animal models would be necessary to assess its effects on brain GABA levels and its potential to induce seizures or other behavioral changes.
-
Exploration in peptide chemistry: The incorporation of this compound into peptides and the subsequent modification of the side chain could lead to novel peptide-based therapeutics.
Conclusion
This compound is a non-proteinogenic amino acid with the potential for interesting biological activity, particularly as a modulator of the GABAergic system. While direct experimental data on this compound is currently lacking, this technical guide provides a framework for its synthesis and potential mechanism of action based on the known chemistry and pharmacology of related molecules. It is hoped that this document will stimulate further research into this and other unsaturated amino acids, ultimately leading to a better understanding of their biological roles and their potential as tools for drug discovery.
References
- 1. (2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 7. (2S)-2-methylhept-6-enoic Acid | Benchchem [benchchem.com]
The Strategic Role of (S)-2-Aminohept-6-enoic Acid in Advancing Unnatural Amino Acid Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-Aminohept-6-enoic acid and its derivatives have emerged as pivotal tools in the field of unnatural amino acid chemistry, primarily revolutionizing the design and efficacy of peptide-based therapeutics. The introduction of this synthetic amino acid into peptide chains enables the formation of a hydrocarbon "staple," a covalent bridge that locks the peptide into a specific, biologically active conformation. This structural reinforcement enhances proteolytic resistance, increases cell permeability, and can significantly improve binding affinity to therapeutic targets. This guide provides a comprehensive overview of the synthesis, application, and impact of this compound, with a focus on its role in developing next-generation stapled peptide drugs.
Core Concepts: Peptide Stapling with this compound
The fundamental application of this compound lies in a technique known as "peptide stapling." This process involves the strategic placement of two olefin-bearing unnatural amino acids within a peptide sequence during solid-phase peptide synthesis (SPPS).[1][2] A subsequent ring-closing metathesis (RCM) reaction, typically catalyzed by a ruthenium-based complex, forms a covalent hydrocarbon linkage between the side chains of these amino acids. This "staple" constrains the peptide's secondary structure, most commonly into an α-helix.[1]
The α-methylated version, (S)-2-Amino-2-methylhept-6-enoic acid, is also frequently used to further promote a helical conformation.[1] The resulting stapled peptides, often referred to as "stabilized alpha-helix of BCL-2 domains" (SAHBs) when targeting the BCL-2 protein family, exhibit improved pharmacological properties.[1] These enhancements include increased stability against enzymatic degradation and improved ability to penetrate cell membranes.[1]
Key Applications in Drug Discovery
The ability to stabilize the α-helical structure of peptides has profound implications for targeting intracellular protein-protein interactions (PPIs) that were previously considered "undruggable." Two prominent examples are the p53-MDM2 and BCL-2 family interactions, both of which are critical in cancer biology.
Targeting the p53-MDM2 Pathway
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[3] Its activity is negatively regulated by the E3 ubiquitin ligase MDM2 (or hDM2 in humans), which binds to the α-helical transactivation domain of p53, leading to its degradation.[3] In many cancers, p53 is inactivated through the overexpression of MDM2. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2 interaction, thereby stabilizing p53 levels and reactivating its tumor-suppressive functions.[3][4] These "stabilized alpha-helix of p53" (SAH-p53) peptides have been shown to readily enter cells and induce the transcription of p53-responsive genes.[3]
Logical Workflow for Developing Stapled Peptides Targeting the p53-MDM2 Interaction
Caption: Workflow for designing and validating p53-MDM2 targeting stapled peptides.
Modulating the BCL-2 Family of Proteins
The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL) members.[1] The interactions between these proteins are mediated by their BCL-2 homology (BH) domains, particularly the α-helical BH3 domain.[1] In many cancers, anti-apoptotic BCL-2 proteins are overexpressed, leading to the sequestration of pro-apoptotic proteins and inhibition of cell death.
Stapled peptides that mimic the BH3 domain can bind to the hydrophobic groove of anti-apoptotic BCL-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis.[1] These SAHBs have demonstrated protease resistance, cell permeability, and the ability to specifically activate the apoptotic pathway in cancer cells.[1]
Signaling Pathway of BCL-2 Family Regulation and Stapled Peptide Intervention
Caption: Mechanism of apoptosis regulation by the BCL-2 family and its modulation by stapled peptides.
Quantitative Data on Stapled Peptides
The incorporation of this compound and its analogs leads to measurable improvements in the biophysical and biological properties of peptides.
| Property | Unstapled Peptide | Stapled Peptide | Reference |
| Helicity (% α-helix) | Low (< 30%) | High (> 70%) | [1] |
| Proteolytic Resistance | Rapid degradation | Significantly increased half-life | [1] |
| Cell Permeability | Low to negligible | Enhanced uptake | [1][5] |
| Binding Affinity (IC50) | Micromolar (µM) range | Nanomolar (nM) range | [6] |
| Plasma Stability | Lower stability | Higher stability at 48h | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Stapled Peptide
The synthesis of peptides incorporating this compound is typically performed using automated solid-phase peptide synthesis with Fmoc chemistry.[2][7]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF).[7][8]
-
Amino Acid Coupling:
-
For standard amino acids, use a 5-fold excess of Fmoc-protected amino acid, a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.[8]
-
For the unnatural amino acid (e.g., Fmoc-(S)-2-(4-pentenyl)Ala-OH), a double coupling with a 3 to 4-fold excess may be required to ensure efficient incorporation.[2]
-
-
Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.[2]
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) between coupling and deprotection steps.[7]
-
Sequence Elongation: Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.
On-Resin Ring-Closing Metathesis (RCM)
RCM is the crucial step to form the hydrocarbon staple.[9]
-
Resin Preparation: After the final amino acid coupling, wash the resin-bound peptide thoroughly with DCM and then with 1,2-dichloroethane (DCE).[10]
-
Catalyst Addition: Swell the resin in degassed, anhydrous DCE under an inert atmosphere (e.g., argon or nitrogen). Add a solution of a Grubbs' catalyst (e.g., 1st or 2nd generation) in DCE. A catalyst loading of 10-20 mol% relative to the peptide-resin is common.[9][10][11]
-
Reaction: Gently agitate the mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for 2-4 hours.[9][10] The reaction can be repeated with a fresh portion of the catalyst to drive it to completion.[9]
-
Catalyst Removal: Wash the resin extensively with DCE and DMF to remove the ruthenium catalyst.[10]
Cleavage and Purification
-
Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Characterization: Confirm the identity and purity of the final stapled peptide by mass spectrometry and analytical HPLC.
Conclusion
This compound is a cornerstone of modern peptide drug design, enabling the creation of conformationally constrained peptides with superior pharmacological properties. The ability to enforce an α-helical structure through hydrocarbon stapling has unlocked new therapeutic avenues, particularly for targeting challenging intracellular protein-protein interactions in oncology and other diseases. As our understanding of these interactions grows, the strategic application of this compound and related unnatural amino acids will undoubtedly continue to drive the development of innovative and effective peptide-based medicines.
References
- 1. Stapled Peptides can open Routes to new Therapy Approaches for Multiple Diseases | Technology Networks [technologynetworks.com]
- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 5. "Hydrophobicity drives the cellular uptake of short cationic peptide li" by Anju Gupta, Deendayal Mandal et al. [digitalcommons.uri.edu]
- 6. Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. biotage.com [biotage.com]
Introduction to peptide stapling using olefinic amino acids
An In-Depth Technical Guide to Peptide Stapling Using Olefinic Amino Acids
Introduction to Peptide Stapling
Peptide stapling is a chemical strategy used to constrain a peptide into a specific secondary structure, most commonly an α-helix.[1][2] This is achieved by introducing a synthetic brace, or "staple," that covalently links two amino acid side-chains within the peptide, forming a macrocycle.[1] The primary goal of this technique is to pre-organize the peptide into its bioactive conformation, which can lead to significant improvements in its pharmacological properties.[3]
When short peptides are removed from their native protein context, they often lose their defined three-dimensional structure and become disordered in solution, which diminishes their ability to bind to targets.[1] By locking the peptide into its helical shape, stapling overcomes this limitation. The resulting "stapled peptides" exhibit several key advantages over their linear counterparts, including:
-
Enhanced Target Affinity : By reducing the conformational entropy, the energetic penalty for binding to a target protein is lowered, often leading to stronger interactions.[4][5][6]
-
Increased Proteolytic Resistance : The stabilized helical structure can mask the peptide backbone, making it less susceptible to degradation by proteases, which typically recognize and cleave peptides in an extended conformation.[5][7]
-
Improved Cell Permeability : The introduction of a hydrocarbon staple increases the peptide's hydrophobicity and stabilizes a conformation that is more conducive to crossing the cell membrane, enabling it to reach intracellular targets.[1][4][8]
These enhanced properties make stapled peptides a promising therapeutic modality, particularly for modulating protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules or large biologics.[4][9]
The Core Chemistry: All-Hydrocarbon Stapling via Ring-Closing Metathesis
The most prevalent method for creating stapled peptides involves installing an all-hydrocarbon crosslink using ruthenium-catalyzed Ring-Closing Metathesis (RCM).[10][11] This process relies on two key components: custom-designed olefinic amino acids and a specialized catalyst.
Olefinic Amino Acids: The Building Blocks
Since natural amino acids do not possess side chains suitable for RCM, synthetic, non-natural amino acids bearing terminal olefin tethers are used.[2][] These are typically α,α-disubstituted amino acids, which not only provide the reactive alkene groups but also help nucleate the α-helical structure.[10]
The placement of these amino acids within the peptide sequence is critical. The staple is designed to span one or two turns of the α-helix without disrupting the key residues on the opposite face of the helix that are responsible for binding to the target protein.[4] The most common spacings are:
-
i, i+4 : This spacing creates a staple that spans one full turn of the α-helix. It is typically formed using two units of an (S)-configured amino acid, such as (S)-α-(2'-pentenyl)alanine, often denoted as S5.[10][13]
-
i, i+7 : This spacing generates a longer staple that spans two turns of the helix. This is often achieved using a combination of (S)- and (R)-configured amino acids of different lengths, such as (S)-α-(2'-pentenyl)alanine (S5) and (R)-α-(2'-octenyl)alanine (R8).[10][13]
Ruthenium Catalysts: Driving the Reaction
The key reaction, RCM, is facilitated by ruthenium-based catalysts, most notably Grubbs' catalysts.[14][15] These catalysts efficiently mediate the formation of a new double bond, closing the loop between the two olefinic side chains to form the hydrocarbon staple.[15]
-
First-Generation Grubbs' Catalyst : A stable and commonly used catalyst for RCM on resin-bound peptides.[15][16]
-
Second and Third-Generation Catalysts : These offer higher activity and stability, sometimes being preferred for more challenging RCM reactions.[2][15]
Experimental Protocols: From Synthesis to Characterization
The production of a stapled peptide is a multi-step process involving the synthesis of custom amino acids, automated peptide synthesis, on-resin cyclization, and finally, purification and analysis.
Protocol 1: Synthesis of Fmoc-Protected Olefinic Amino Acids
The required α,α-disubstituted olefinic amino acids are not commercially abundant and often must be synthesized. One established method employs a benzylprolylaminobenzophenone (BPB)-based chiral auxiliary to ensure high stereochemical purity.[16]
Detailed Methodology:
-
Chiral Auxiliary Synthesis : Synthesize the (R)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) chiral auxiliary.[16]
-
Complex Formation : Form a chiral nickel complex by reacting the BPB auxiliary with an amino acid such as alanine.[2][16]
-
Alkylation : Perform a stereoselective alkylation reaction. The α-hydrogen of the amino acid is extracted with a base, and an olefin-containing alkyl halide (e.g., 8-iodo-1-octene) is added to form the desired olefinic side chain.[2][16]
-
Decomposition and Protection : Decompose the nickel complex to release the unprotected α,α-disubstituted amino acid.[16]
-
Fmoc Protection : Protect the N-terminus of the newly synthesized amino acid with an Fmoc group (using Fmoc-OSu) to make it suitable for solid-phase peptide synthesis. The final product is purified via chromatography.[16]
Protocol 2: Stapled Peptide Synthesis, Cleavage, and Purification
Stapled peptides are typically synthesized on an automated solid-phase peptide synthesizer using Fmoc chemistry.[16]
Detailed Methodology:
-
Resin Preparation : Start with a suitable solid support, such as Rink Amide AM resin, and swell it in a solvent like N-methyl-2-pyrrolidone (NMP).[16][17]
-
Solid-Phase Peptide Synthesis (SPPS) :
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in NMP.[16]
-
Amino Acid Coupling : Couple the next Fmoc-protected amino acid using a coupling agent like HBTU/HOBt and a base like DIEA in NMP.[18]
-
Incorporation of Olefinic Amino Acids : When incorporating the custom α,α-disubstituted olefinic amino acids, extend the Fmoc deprotection time (e.g., 4 x 10 minutes instead of the standard 2 x 10 minutes) to account for the steric hindrance around the amine group.[16]
-
-
N-Terminal Capping : Before metathesis, the N-terminal Fmoc group is typically removed and the peptide is capped with an acetyl group, as a free N-terminus can hinder the RCM reaction.[16]
-
On-Resin Ring-Closing Metathesis (RCM) :
-
Wash the resin-bound peptide with a suitable solvent like 1,2-dichloroethane (DCE).[16]
-
Dissolve the first-generation Grubbs' catalyst (e.g., 8 mg for a 50 µmol scale) in DCE and add it to the resin.[16]
-
Allow the reaction to proceed for 1.5–3 hours. The solution will typically change color from purple to brown as the reaction progresses.[16]
-
Wash the resin and repeat the catalyst treatment one or two more times to ensure complete cyclization.[16]
-
-
Cleavage and Deprotection : Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[18]
-
Purification : Precipitate the crude peptide in cold ether, dissolve it in a water/acetonitrile mixture, and purify it using reverse-phase high-performance liquid chromatography (HPLC).[18]
-
Characterization : Confirm the identity and purity of the final stapled peptide using liquid chromatography-mass spectrometry (LC-MS) and analyze its helical content using circular dichroism (CD) spectroscopy.[18][19]
Visualization of Experimental Workflows
Quantitative Impact on Peptide Properties
The introduction of a hydrocarbon staple has a profound and measurable impact on the biophysical properties of a peptide.
Enhanced α-Helicity
Stapling dramatically increases the α-helical content of peptides in aqueous solutions. This is quantified using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. α-helices have a characteristic CD spectrum with minima at approximately 208 nm and 222 nm. An increase in the magnitude of the signal at 222 nm indicates a higher degree of helicity.
| Peptide Target | Sequence Context | % Helicity (Unstapled) | % Helicity (Stapled) | Reference |
| p53/MDM2 | p53 N-terminus | 11% | 70% | [7] |
| BCL-2 Family | BIM BH3 Domain | Low (unfolded) | High (helical) | [10] |
| HIV-1 Integrase | NL6 Sequence | ~25% | ~65% (optimal staple) | [20] |
| Table 1: Comparison of α-helicity between unstapled and stapled peptides. |
Increased Proteolytic Stability
The stabilized α-helix protects the peptide's amide backbone from being accessed and cleaved by proteases.[5] This leads to a significantly longer half-life in the presence of enzymes, a critical attribute for therapeutic viability.
| Peptide | Condition | Half-life (t½) | Fold Increase | Reference |
| Unstapled BH3 Peptide | In vitro (Protease) | < 30 min | - | [7] |
| Stapled BH3 Peptide | In vitro (Protease) | > 24 hours | > 48x | [7] |
| Unstapled Peptide | In solution | ~26 min | - | [5] |
| Stapled Peptide | In solution | ~230 min | 9x | [5] |
| Table 2: Improvement in proteolytic stability of stapled peptides. |
Improved Binding Affinity to Targets
By pre-organizing the peptide into its binding-competent helical conformation, the entropic cost of binding is reduced, resulting in higher affinity for the target protein.[6] This is often measured as a lower dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50).
| Target Protein | Stapled Peptide | Binding Affinity (Ki or Kd) | Unstapled Peptide Affinity | Reference |
| MDM2 | ATSP-7041 | 24.6 nM (Ki) | >10,000 nM | [21][22] |
| MDMX | ATSP-7041 | 89.6 nM (Ki) | >10,000 nM | [21][22] |
| BCL-XL | BIM SAHBA | 23 nM (Kd) | 160 nM | [7] |
| MCL-1 | BIM SAHBA | 15 nM (Kd) | 120 nM | [7] |
| Table 3: Enhanced binding affinities of stapled peptides for key therapeutic targets. |
Applications in Modulating Key Signaling Pathways
Stapled peptides have proven to be powerful tools for targeting intracellular PPIs that are central to disease, particularly in oncology.
Reactivating the p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that is often called the "guardian of the genome".[23] In many cancers, p53 is not mutated but is held in an inactive state by its negative regulators, MDM2 and MDMX.[23][24] These proteins bind to the α-helical N-terminal domain of p53, promoting its degradation and preventing it from activating cell-cycle arrest and apoptosis.[23]
Stapled peptides have been designed to mimic the p53 helix, acting as potent dual inhibitors of both MDM2 and MDMX.[21][22] By competitively binding to the p53-binding pocket on MDM2/MDMX, these peptides release p53, allowing it to resume its tumor-suppressive functions.[24] A notable clinical candidate, Sulanemadlin (ALRN-6924), was the first stapled peptide to enter clinical trials for cancer therapy.[24][25]
Targeting the BCL-2 Family for Apoptosis Induction
The BCL-2 family of proteins are the master regulators of the intrinsic apoptotic pathway.[26] A balance between pro-survival members (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BIM, PUMA, BAD) determines whether a cell lives or dies. In cancer, this balance is often shifted towards survival due to the overexpression of pro-survival proteins.
The pro-apoptotic proteins function through a short α-helical segment known as the BH3 domain.[26] Stapled peptides that mimic the BH3 domain, known as Stabilized Alpha-Helices of BCL-2 domains (SAHBs), can directly bind to and inhibit the pro-survival BCL-2 proteins.[27][28] This action effectively unleashes the pro-apoptotic effector proteins (BAX and BAK), leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death.[26] This strategy has been used to induce apoptosis in various cancer cell lines.[7]
References
- 1. Stapled peptide - Wikipedia [en.wikipedia.org]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Stapling on the Thermodynamics of mdm2-p53 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. lifetein.com [lifetein.com]
- 9. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. html.rhhz.net [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
- 14. qyaobio.com [qyaobio.com]
- 15. cpcscientific.com [cpcscientific.com]
- 16. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. rsc.org [rsc.org]
- 19. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design of Cell-Permeable Stapled-Peptides as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
- 25. drughunter.com [drughunter.com]
- 26. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Photoreactive stapled peptides to identify and characterize BCL-2 family interaction sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (S)-2-Aminohept-6-enoic acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-Aminohept-6-enoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its properties, outlines general experimental protocols for its synthesis and analysis, and illustrates its potential application in biochemical research.
Chemical Identity and Physical Properties
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure features a seven-carbon chain with a terminal double bond (a vinyl group), an amine group, and a carboxylic acid group at the alpha position, with the stereochemistry specified as (S). This unique structure makes it a valuable building block in synthetic chemistry, particularly in peptide and medicinal chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-aminohept-6-enoic acid | [1] |
| CAS Number | 166734-64-1 | [1][2] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Canonical SMILES | C=CCCC--INVALID-LINK--N | [1] |
| InChI Key | OOOVDVSHGOKTNT-LURJTMIESA-N | [1] |
| XLogP3 (Computed) | -1.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, this section outlines a generalized experimental workflow for the synthesis, purification, and characterization of such non-natural amino acids. These methodologies are standard in organic and peptide chemistry.
The synthesis of chiral amino acids like this compound often involves asymmetric synthesis strategies to ensure the correct stereochemistry at the α-carbon. A common approach is the alkylation of a chiral glycine enolate equivalent, where a protecting group is used for the amine.
Key Steps:
-
Protection: The amino group of a glycine precursor is protected (e.g., with a Boc or Fmoc group).
-
Chiral Auxiliary: A chiral auxiliary is attached to guide the stereoselective alkylation.
-
Alkylation: The protected glycine derivative is treated with a strong base to form an enolate, which is then reacted with an appropriate alkylating agent (in this case, a 5-bromopent-1-ene).
-
Deprotection: The protecting groups and the chiral auxiliary are removed under specific conditions (e.g., acid treatment for Boc, base for Fmoc) to yield the final amino acid.
Purification of the final product is critical to remove unreacted starting materials, by-products, and enantiomeric impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.
Methodology:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution system of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is employed.
-
Detection: Elution is monitored using a UV detector, typically at 210-220 nm.
-
Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the pure compound.
The identity and purity of the synthesized this compound must be confirmed.
Techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 144.0968.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected signals in ¹H NMR would include peaks for the vinyl protons (δ ~4.9–5.8 ppm), the alpha-proton (δ ~3.5-4.0 ppm), and the aliphatic chain protons.
-
Chiral HPLC: Enantiomeric purity is assessed using a chiral HPLC column to ensure the desired (S)-enantiomer has been synthesized.
Applications and Logical Workflows
This compound and similar unsaturated amino acids are primarily used in "peptide stapling." This technique involves creating a covalent brace (a "staple") between two amino acid side chains within a peptide to lock it into a specific conformation, often an α-helix.[3] This can enhance the peptide's stability, cell permeability, and binding affinity to its target.[3]
The following diagrams illustrate the general workflows associated with the synthesis, analysis, and application of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the analytical characterization of the synthesized amino acid.
Caption: Logical flow of using the amino acid for creating a stapled peptide.
References
Preliminary Investigations of (S)-2-Aminohept-6-enoic Acid Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminohept-6-enoic acid is a non-natural, olefin-bearing amino acid that has emerged as a critical building block in the field of peptide drug development. Its primary application lies in the synthesis of "stapled peptides," a novel class of therapeutics designed to modulate challenging intracellular protein-protein interactions (PPIs). This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in creating stabilized alpha-helical peptides. We will delve into the experimental protocols for peptide synthesis and stapling, present quantitative data on the enhanced properties of these peptides, and visualize the key signaling pathways they are designed to target.
Introduction: The Power of Peptide Stapling
Peptides offer a promising therapeutic modality due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability. Peptide stapling, a strategy that introduces a synthetic brace into a peptide's structure, has emerged as a powerful solution to these limitations. By incorporating two olefin-bearing non-natural amino acids, such as this compound, into a peptide sequence, a covalent hydrocarbon linkage can be formed via a ring-closing metathesis (RCM) reaction. This "staple" constrains the peptide into an α-helical conformation, leading to several advantageous properties:
-
Enhanced Helicity: The staple pre-organizes the peptide into its bioactive α-helical fold, reducing the entropic penalty upon target binding.
-
Increased Proteolytic Resistance: The stabilized structure shields the peptide backbone from enzymatic degradation, prolonging its half-life.
-
Improved Cell Permeability: The hydrocarbon nature of the staple can enhance the peptide's ability to traverse cell membranes and reach intracellular targets.
This compound, with its five-carbon chain terminating in a vinyl group, is a commonly used building block for creating i, i+4 staples, which span one turn of an α-helix.
Core Applications: Targeting Intracellular Protein-Protein Interactions
The enhanced "drug-like" properties of stapled peptides make them ideal candidates for targeting intracellular PPIs, which are often considered "undruggable" by traditional small molecules. Two of the most prominent and well-studied targets for stapled peptides are the p53-MDM2/MDMX and the Bcl-2 family protein interactions, both of which are critical regulators of apoptosis (programmed cell death).
Reactivating the p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the oncoproteins MDM2 and MDMX, which bind to p53 and target it for degradation. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the inactivation of p53. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2/MDMX interaction, thereby stabilizing and activating p53 to induce cancer cell death.[1][][3]
A notable example is the stapled peptide SAH-p53-8 , which incorporates a derivative of this compound to form an i, i+7 staple.[4] This peptide has been shown to bind with high affinity to both MDM2 and MDMX.[4]
Signaling Pathway: The p53-MDM2 Feedback Loop
Modulating the Bcl-2 Family of Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A balance between pro-apoptotic (e.g., Bax, Bak, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determines cell fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. Stapled peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby triggering cancer cell death.[5][6][7]
Signaling Pathway: The Intrinsic Apoptotic Pathway
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stapled p53 Helix Overcomes HDMX-Mediated Suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. scispace.com [scispace.com]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Story of the Alpha-Helix: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The alpha-helix, a fundamental secondary structure of proteins, represents a ubiquitous and functionally versatile motif in biology. Its prevalence in mediating critical cellular processes, from protein-protein interactions to antimicrobial defense, has positioned alpha-helical peptides as a focal point for innovative therapeutic design. This technical guide provides an in-depth exploration of the biological significance of alpha-helical peptides, detailing their diverse roles, the experimental methodologies used to investigate them, and their burgeoning applications in drug development.
The Alpha-Helix: A Versatile Molecular Scaffold
The alpha-helical conformation, characterized by a right-handed coiled structure stabilized by intramolecular hydrogen bonds, provides a stable and predictable scaffold for presenting amino acid side chains in a defined spatial arrangement.[1][2] This structural feature is central to their diverse biological functions. A typical alpha-helix contains about ten amino acids, completing approximately three turns.[1] The stability of this structure in short peptides can be influenced by the amino acid sequence and the surrounding environment.[1][3]
Alpha-helices are often amphipathic, possessing distinct hydrophobic and hydrophilic faces.[1][4][5][6] This amphipathicity is crucial for their interactions with biological membranes and other proteins. The hydrophobic face can interact with the nonpolar interior of proteins or the lipid bilayer of cell membranes, while the polar face can engage with the aqueous environment or charged residues on binding partners.[1][4]
Key Biological Roles of Alpha-Helical Peptides
Alpha-helical peptides are key players in a multitude of biological processes, acting as mediators, inhibitors, and structural components.
Mediators of Protein-Protein Interactions
A significant portion of protein-protein interactions (PPIs) are mediated by alpha-helical domains.[7][8] These interactions are fundamental to cellular signaling, gene regulation, and enzymatic activity. The alpha-helix provides an ideal surface for specific recognition and binding to partner proteins.[8] Consequently, synthetic alpha-helical peptides that mimic the binding interface of a protein can be designed to competitively inhibit these interactions, offering a powerful strategy for therapeutic intervention.[3][7][9][10]
Antimicrobial Peptides (AMPs)
A prominent class of alpha-helical peptides are the antimicrobial peptides (AMPs), which form a crucial part of the innate immune system in a wide range of organisms.[4][11][12][13] These peptides typically possess a cationic charge and an amphipathic structure.[4][11] Their primary mechanism of action involves interaction with and disruption of microbial cell membranes.[4][11][13][14] The positive charge facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the amphipathic helix inserts into the lipid bilayer, leading to membrane permeabilization and cell death through various proposed models like the "barrel-stave," "toroidal pore," or "carpet" mechanisms.[4][13]
Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides (CPPs) are a remarkable class of short peptides, often with an alpha-helical structure, that can traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells.[5][6][15] Similar to AMPs, many alpha-helical CPPs are cationic and amphipathic.[5][6] Their mechanism of cellular uptake is still under investigation but is thought to involve direct penetration of the membrane and/or endocytotic pathways.[16] The ability of CPPs to overcome the cell membrane barrier makes them highly valuable tools for drug delivery.[6][15]
Alpha-Helical Peptides in Drug Development
The unique properties of alpha-helical peptides make them attractive candidates for the development of novel therapeutics.[3][9][17] Their high specificity and potency, coupled with the potential for rational design, offer advantages over traditional small molecule drugs.
Design and Optimization Strategies
The design of therapeutic alpha-helical peptides often involves mimicking the structure of a native protein's helical domain involved in a disease-related interaction.[9][10] Various strategies are employed to stabilize the alpha-helical conformation in short peptides, which tend to be unstructured in solution. These include the incorporation of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib), and "stapling" the peptide by introducing a covalent cross-link between amino acid side chains.[7]
Therapeutic Applications
The therapeutic potential of alpha-helical peptides is being explored in numerous areas:
-
Oncology: Inhibiting PPIs involved in cancer cell proliferation and survival, such as the p53-MDM2 interaction.[10]
-
Infectious Diseases: Developing new classes of antibiotics based on AMPs to combat multidrug-resistant bacteria.[4][11][12][18]
-
Drug Delivery: Utilizing CPPs to enhance the intracellular delivery of therapeutic agents.[6][15]
Quantitative Data on Alpha-Helical Peptide Activity
The following tables summarize key quantitative data for different classes of alpha-helical peptides, providing a basis for comparison and further research.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Antimicrobial Peptides
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Cecropin B1 | S. aureus | 3 | [19] |
| Cecropin B2 | S. aureus | 1.656 | [19] |
| Cecropin B2 | E. coli | 0.207 | [19] |
| Melittin | S. aureus (MRSA) | 6.7 | [20] |
| Peptide 8b | S. aureus | 3.1 - 6.2 | [18] |
| Peptide 8b | Gram-negative bacteria | 6.2 - 12.5 | [18] |
| DP3, DP5, DP7, DP8, DP11 | S. aureus, E. coli, P. aeruginosa | 16 | [21] |
| Cp2 | B. subtilis, L. innocua, L. monocytogenes | 21 | [22] |
| COG133 | C. violaceum | 3.125 µM | [23] |
Table 2: Binding Affinities of Alpha-Helical Peptides in Protein-Protein Interactions
| Peptide/System | Technique | Dissociation Constant (KD) | Reference |
| EhCoactosin - EhP3 | Surface Plasmon Resonance | 3 µM | [24] |
| Rec24 peptide - ssDNA | Fluorescence Titration | N/A (binds 5.0 ± 0.5 phosphate groups) | [25] |
Experimental Protocols for Studying Alpha-Helical Peptides
A variety of experimental techniques are employed to synthesize, purify, and characterize the structure and function of alpha-helical peptides.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. The general procedure involves:
-
Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dimethylformamide (DMF).[26][27]
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a base, typically 20% piperidine in DMF.[26][28]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common coupling reagents include HATU and HBTU.[26][29]
-
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence.[27]
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[28]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[26][28][30]
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[31][32][33]
-
Sample Preparation: The peptide is dissolved in a suitable buffer, often containing a small percentage of D2O for the lock signal.[34] The peptide concentration should ideally be in the mM range.[35]
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all protons in the peptide and to identify through-space proximities between protons (Nuclear Overhauser Effects or NOEs).[31][32]
-
Structure Calculation: The distance restraints derived from NOE data, along with dihedral angle restraints from coupling constants, are used in computational algorithms to calculate a family of structures consistent with the experimental data.[31][33]
Functional Characterization
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.[36][37][38][39]
-
Sample Preparation: The protein and peptide are dialyzed against the same buffer to minimize heats of dilution.[36][40]
-
Experiment Setup: The protein solution is placed in the sample cell, and the peptide solution is loaded into the injection syringe.[36][40]
-
Titration: The peptide is titrated into the protein solution in a series of small injections. The heat change after each injection is measured.[39][40]
-
Data Analysis: The integrated heat data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[38][40]
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics.[24][41][42][43][44]
-
Ligand Immobilization: One binding partner (the ligand, e.g., a protein) is immobilized on the surface of a sensor chip.[41][44]
-
Analyte Injection: The other binding partner (the analyte, e.g., a peptide) is flowed over the sensor surface at different concentrations.[43]
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (response units).[24][43]
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) can then be calculated (KD = kd/ka).[42][43]
Visualizing Key Processes
The following diagrams illustrate fundamental concepts and workflows related to the study of alpha-helical peptides.
References
- 1. Alpha helix - Wikipedia [en.wikipedia.org]
- 2. α-Helical Coiled Coil Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of helical interfaces in protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and evaluation of α-helix-based peptide inhibitors for blocking PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Alpha-helical cationic antimicrobial peptides: relationships of structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-helical cationic antimicrobial peptides: relationships of structure and function [journal.hep.com.cn]
- 13. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. α-Helical cell-penetrating peptide-mediated nasal delivery of resveratrol for inhibition of epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of amphiphilic α-helical cell-penetrating peptides with heparan sulfate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 25. An alpha-helical peptide model for electrostatic interactions of proteins with DNA. The N terminus of RecA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chem.uci.edu [chem.uci.edu]
- 27. researchgate.net [researchgate.net]
- 28. Peptide Synthesis [bio-protocol.org]
- 29. dokumen.pub [dokumen.pub]
- 30. Peptide synthesis and purification [bio-protocol.org]
- 31. chem.uzh.ch [chem.uzh.ch]
- 32. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 33. pnas.org [pnas.org]
- 34. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 35. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 36. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 37. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 38. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 39. edepot.wur.nl [edepot.wur.nl]
- 40. Isothermal titration calorimetry studies [bio-protocol.org]
- 41. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 42. bioradiations.com [bioradiations.com]
- 43. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
The Architect's Toolkit: A Guide to Non-Natural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids (nnAAs) into peptides represents a paradigm shift in peptide design, moving beyond the canonical 20 amino acids to unlock a vast chemical space with profound implications for therapeutic development. This technical guide provides an in-depth overview of the core principles, methodologies, and applications of nnAAs in tailoring peptide properties to achieve enhanced stability, superior binding affinity, and improved cell permeability.
Enhancing Peptide Properties with Non-Natural Amino Acids
The strategic substitution of natural amino acids with nnAAs offers a powerful approach to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3][4] By introducing novel side chains and backbone modifications, researchers can fine-tune the physicochemical properties of peptides for specific therapeutic applications.
Improving Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[1][5][6] The introduction of nnAAs can confer significant resistance to enzymatic cleavage.[1][2][7] Modifications such as the incorporation of D-amino acids, N-methylation, and the use of β-amino acids disrupt the recognition sites for proteases, thereby extending the in vivo half-life of the peptide.[1][2][6][8]
| Peptide | Modification | Matrix | Half-life (t½) | Improvement Factor | Reference |
| Kn2-7 (Antimicrobial Peptide) | All L-amino acids (Natural) | 25% Human Serum | ~1.0% remaining after 24h | - | [1] |
| dKn2-7 (Antimicrobial Peptide) | All D-amino acids (Unnatural) | 25% Human Serum | 78.5% remaining after 24h | >78x | [1] |
| Linear Peptide I | Natural amino acids | Human Serum | 14.8 min | - | [1] |
| Cyclized Peptide II-P1 | Cyclization via non-natural amino acid | Human Serum | > 240 min | >16x | [1] |
Table 1: Enhancement of Proteolytic Stability through Non-Natural Amino Acid Incorporation. This table summarizes the significant improvements in peptide half-life achieved by incorporating non-natural amino acids, thereby increasing their resistance to enzymatic degradation.[1]
Modulating Binding Affinity and Specificity
Non-natural amino acids can introduce novel interactions with target proteins, leading to enhanced binding affinity and specificity.[9] By exploring a diverse range of side-chain functionalities beyond those of the 20 canonical amino acids, it is possible to optimize peptide-protein interactions for improved therapeutic efficacy.[9] The introduction of bulky side chains or conformational constraints can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.
| Peptide | Non-Natural Amino Acid Substitution | Target Protein | Change in Binding Affinity (Kd) | Reference |
| Meditope Peptide Derivative | Phe3 -> Diphenylalanine | Cetuximab Fab | 1.4-fold increase in half-life | [10] |
| Macrocyclic Peptide | Multiple nnAAs | 14-3-3ζ | 2.7-fold increase | [9] |
| Secretin Analogue | Ala17 -> Ile | Secretin Receptor | Improved binding affinity | [11] |
Table 2: Impact of Non-Natural Amino Acids on Peptide-Protein Binding Affinity. This table showcases examples of how the incorporation of specific non-natural amino acids can significantly enhance the binding affinity of peptides to their therapeutic targets.[9][10][11]
Controlling Secondary Structure and Helicity
The incorporation of certain nnAAs can have a profound impact on the secondary structure of peptides, particularly their α-helicity.[3] Constrained nnAAs, such as α,α-disubstituted amino acids, can stabilize helical conformations, which are often crucial for biological activity. Conversely, the introduction of D-amino acids can disrupt helical structures.[3] This control over secondary structure is a powerful tool for designing peptides with specific conformational properties.
| Peptide System | Non-Natural Amino Acid | Effect on Helicity | Reference |
| Guest-host peptides | Norleucine, Norvaline, α-aminobutyric acid | Increased helicity, similar to Alanine | [12] |
| Guest-host peptides | tert-Leucine | Decreased helicity, more than Glycine | [12] |
| Amphipathic α-helical antimicrobial peptide | D-amino acid substitutions | Decreased helicity | [3] |
Table 3: Influence of Non-Natural Amino Acids on Peptide Helicity. This table illustrates how different types of non-natural amino acids can either stabilize or destabilize the α-helical secondary structure of peptides.[3][12]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids
Solid-phase peptide synthesis is the most common method for synthesizing peptides containing nnAAs.[8][13] The following protocol outlines the general steps for Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids (natural and non-natural)
-
Solid support resin (e.g., Rink Amide resin)[8]
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)[8]
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)[13][14]
-
Diethyl ether
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove unreacted amino acids and coupling reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[13][14]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of peptides containing non-natural amino acids.
Protease Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Materials:
-
Peptide solution of known concentration
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Incubate the peptide solution with the protease solution at a specific temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding a quenching solution.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in solution.
Materials:
-
Peptide solution of known concentration
-
Spectroscopically transparent buffer (e.g., phosphate buffer)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Prepare a dilute solution of the peptide in the appropriate buffer.
-
Record the CD spectrum of the peptide in the far-UV region (typically 190-250 nm).
-
The shape and magnitude of the CD spectrum provide information about the peptide's secondary structure content (α-helix, β-sheet, random coil).[15] α-helices, for instance, typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm.
Cell Permeability Assay
This assay assesses the ability of a peptide to cross the cell membrane.
Materials:
-
Fluorescently labeled peptide or a method for label-free detection[5][16]
-
Cell culture (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Incubate the cultured cells with the peptide solution for a specific period.
-
Wash the cells with PBS to remove any peptide that has not entered the cells.
-
Visualize the intracellular fluorescence using a fluorescence microscope or quantify the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.[16]
Signaling Pathways and Logical Relationships
The incorporation of nnAAs can modulate how a peptide interacts with its receptor and subsequently affects intracellular signaling pathways. For example, a peptide mimetic containing nnAAs might act as an agonist or antagonist of a G-protein coupled receptor (GPCR), influencing downstream signaling cascades.
Caption: A representative signaling pathway initiated by a peptide containing non-natural amino acids binding to a G-protein coupled receptor (GPCR).
Conclusion
The incorporation of non-natural amino acids provides an unparalleled level of control over the physicochemical and biological properties of peptides. This powerful strategy enables the rational design of peptide therapeutics with enhanced stability, improved target affinity, and tailored functionalities. As our understanding of the interplay between nnAA structure and peptide function deepens, and as synthetic methodologies continue to evolve, the application of nnAAs in peptide design will undoubtedly continue to drive innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of helicity of α-helical antimicrobial peptides to improve specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. polarispeptides.com [polarispeptides.com]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Grubbs Catalyst in Peptide Ring-Closing Metathesis
Introduction
Ring-closing metathesis (RCM) has become a cornerstone technique in medicinal chemistry and drug development for the synthesis of macrocyclic peptides.[1] This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium complexes known as Grubbs catalysts, offers a robust method to constrain peptide conformations, thereby enhancing their stability, target affinity, and bioavailability.[2][3] Unlike disulfide bridges, the resulting hydrocarbon linkages are stable against reduction, oxidation, and enzymatic degradation.[1] The tolerance of Grubbs catalysts to a wide array of functional groups and their compatibility with both solid-phase and solution-phase synthesis make them exceptionally suited for complex peptide modifications.[4][5] This document provides detailed application notes and protocols for researchers utilizing Grubbs catalysts for peptide RCM.
Generations of Grubbs Catalysts for Peptide RCM
Several generations of Grubbs catalysts have been developed, each with distinct characteristics regarding activity, stability, and functional group tolerance.[4]
-
First-Generation Grubbs Catalyst (G-I) : Featuring two tricyclohexylphosphine (PCy₃) ligands, G-I is effective for many RCM reactions but can be sensitive to air and moisture and may require higher catalyst loadings or elevated temperatures for sterically hindered substrates.[4][6]
-
Second-Generation Grubbs Catalyst (G-II) : In G-II, one PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC).[4][7] This modification significantly increases its catalytic activity and stability, making it highly effective for a broader range of challenging peptide substrates, even at lower catalyst loadings.[3][7]
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II) : These catalysts feature a chelating isopropoxystyrene ligand, which enhances their stability and allows for easier removal from the final product.[4] The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly popular for peptide RCM due to its high activity and stability.[3][8]
Key Considerations for Peptide RCM
On-Resin vs. Solution-Phase RCM
The choice between performing RCM on the resin-bound peptide or after cleavage in solution is a critical decision.
-
On-Resin RCM : This is often the preferred method. The "pseudo-dilution" effect on the solid support favors the desired intramolecular cyclization over intermolecular oligomerization.[8] It also simplifies purification, as the catalyst and byproducts can be easily washed away from the resin-bound cyclic peptide.[8] However, challenges such as peptide aggregation on the resin or poor catalyst accessibility can sometimes lower yields.[9]
-
Solution-Phase RCM : This approach may be necessary for sequences that are resistant to on-resin cyclization. However, it requires working at very low substrate concentrations (e.g., 0.002 M) to minimize intermolecular side reactions, which can be impractical for large-scale synthesis.[3]
Optimizing Reaction Conditions
Several factors influence the efficiency of peptide RCM and must be carefully optimized.
-
Solvent : Dichloromethane (CH₂Cl₂) is the most common solvent due to the high activity of Grubbs catalysts within it.[3] However, co-solvents like N,N-dimethylformamide (DMF) may be needed to swell the resin and solubilize the peptide, though high concentrations of DMF can inhibit the catalyst.[10] Dichloroethane (DCE) is another effective solvent, particularly for microwave-assisted reactions.[2][11]
-
Temperature : Reaction temperatures can significantly impact yield. While some reactions proceed at room temperature, others require heating.[2] For G-II, temperatures around 40 °C have been shown to provide higher yields compared to 60 °C, where catalyst degradation can increase the formation of undesired side products.[8]
-
Catalyst Loading : Catalyst loading is calculated relative to the peptide-resin loading and typically ranges from 5 to 40 mol%.[8][9] While higher loadings can increase reaction rates, they can also lead to more catalyst-derived impurities and potential side reactions.[8]
-
Additives : To suppress unwanted side reactions like olefin isomerization, additives can be employed. For example, 1,4-benzoquinone can reduce isomerization, but it may also decrease the overall catalytic activity.[8]
Microwave-Assisted RCM
Microwave irradiation has emerged as a powerful tool to accelerate peptide RCM, often leading to higher yields in significantly shorter reaction times (1-2 hours) compared to conventional heating (24-48 hours).[6][12][13] Microwave heating can overcome reaction barriers for difficult sequences and may even activate catalysts like G-II for substrates where it is ineffective under conventional heating.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide experimental design.
Table 1: Effect of Catalyst and Temperature on RCM of a Model Dipeptide Data extracted from a study on suppressing desallyl side products.[8]
| Catalyst (15 mol%) | Temperature (°C) | Solvent | Reaction Time | Conversion to Cyclic Peptide (%) |
| Grubbs II (G-II) | 40 | DCM | 48 h | ~55% |
| Grubbs II (G-II) | 60 | DCM | 48 h | <10% |
| Hoveyda-Grubbs II | 40 | DCM | 48 h | ~70% |
| Hoveyda-Grubbs II | 60 | DCM | 48 h | ~30% |
Table 2: Comparison of Conventional vs. Microwave Heating for RCM Data extracted from studies on stapled peptides.[10][12]
| Method | Catalyst | Temperature (°C) | Reaction Time | Conversion Efficiency (%) |
| Conventional (Oil Bath) | Hoveyda-Grubbs II | 40 | 2 x 2 h | ~95% |
| Microwave | Hoveyda-Grubbs II | 40 | 30 min | ~98% |
| Microwave | Hoveyda-Grubbs II | 40 | 60 min | ~100% |
| Microwave | Grubbs II | 120 | 2 min | High Yield |
Visualizations
// Nodes Catalyst [label="Ru=CHR\n(Grubbs Catalyst)", fillcolor="#F1F3F4"]; Alkene [label="R'-HC=CH-R''\n(Peptide Olefin)", fillcolor="#F1F3F4"]; Intermediate [label="Metallacyclobutane\nIntermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Ru=CHR'\n(New Alkylidene)", fillcolor="#F1F3F4"]; Product2 [label="R-HC=CH-R''", fillcolor="#F1F3F4"]; Alkene2 [label="R'''-HC=CH-R''''\n(Second Olefin)", fillcolor="#F1F3F4"]; Intermediate2 [label="Metallacyclobutane\nIntermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="R'-HC=CH-R'''\n(Cyclic Peptide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Ethylene (gas)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Catalyst -> Intermediate [label="+ Alkene\n[2+2] Cycloaddition"]; Alkene -> Intermediate; Intermediate -> Product1 [label="Retro [2+2]\nCycloelimination"]; Intermediate -> Product2; Product1 -> Intermediate2 [label="+ Second Olefin"]; Alkene2 -> Intermediate2; Intermediate2 -> Catalyst [label="Regeneration"]; Intermediate2 -> FinalProduct [label="Release"]; {rank=same; Product1; Product2;} {rank=same; Catalyst; FinalProduct;} } Caption: General catalytic cycle for ring-closing metathesis.
// Nodes SPPS [label="1. Solid-Phase Peptide Synthesis (SPPS)\nof Linear Precursor with Olefinic Amino Acids"]; Wash1 [label="2. Resin Washing\n(e.g., DMF, DCM)"]; RCM [label="3. On-Resin Ring-Closing Metathesis\n(Addition of Grubbs Catalyst in Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="4. Incubation\n(Conventional Heat or Microwave)"]; Wash2 [label="5. Post-RCM Washing\n(Remove Catalyst and Byproducts)"]; Cleavage [label="6. Cleavage from Resin & Deprotection\n(e.g., TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="7. Purification\n(Preparative RP-HPLC)"]; Analysis [label="8. Analysis & Lyophilization\n(LC-MS, Lyophilizer)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SPPS -> Wash1; Wash1 -> RCM; RCM -> Incubate; Incubate -> Wash2; Wash2 -> Cleavage; Cleavage -> Purification; Purification -> Analysis; } Caption: Standard workflow for on-resin peptide RCM.
Experimental Protocols
Protocol 1: General Procedure for On-Resin RCM with Conventional Heating
This protocol is adapted from methodologies for the cyclization of resin-bound peptides.[8][9]
-
Peptide Synthesis : Synthesize the linear peptide containing two olefin-bearing amino acids (e.g., allylglycine) on a suitable resin (e.g., Rink amide, 2-chlorotrityl) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation : After synthesis, wash the peptidyl-resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum. Quantify the peptide loading on the resin.
-
Catalyst Solution Preparation : In an inert atmosphere (glovebox or under nitrogen/argon), prepare a solution of the chosen Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 10-20 mol% relative to resin loading) in degassed DCM or a DCM/DMF mixture.[8][14]
-
RCM Reaction : Add the catalyst solution to the vessel containing the peptidyl-resin. The vessel should be sealed under an inert atmosphere.
-
Incubation : Gently agitate the reaction mixture at the desired temperature (e.g., 40 °C) for 24-48 hours.[8] Monitor the reaction progress by cleaving a small aliquot of resin and analyzing it by LC-MS.
-
Washing : After the reaction is complete, filter the resin and wash it extensively with DMF (5x), DCM (5x), and methanol (3x) to remove the ruthenium catalyst and any soluble byproducts.
-
Drying : Dry the resin-bound cyclic peptide under vacuum before proceeding to cleavage.
Protocol 2: Microwave-Assisted On-Resin RCM
This protocol is based on efficient microwave-assisted methods.[6][10][13]
-
Peptide Synthesis & Resin Prep : Follow steps 1 and 2 from Protocol 1.
-
Reaction Setup : Place the peptidyl-resin (e.g., ~20 mg) in a dedicated high-pressure quartz microwave vessel equipped with a magnetic stirrer.[10][13]
-
Reagent Addition : Add the reaction solvent (e.g., 1 mL of 1,2-dichloroethane or a DCM/DMF mixture).[10] Prepare the Grubbs catalyst solution (5-10 mol%) in a separate vial and add it to the microwave vessel.[6]
-
Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 40-100 °C) for a defined time (e.g., 30-60 minutes).[10][13] The instrument will monitor temperature and pressure.
-
Washing and Drying : After the reaction has cooled, follow steps 6 and 7 from Protocol 1 to wash and dry the resin.
Protocol 3: Peptide Cleavage and Purification
This protocol outlines the final steps after successful on-resin cyclization.
-
Cleavage : Prepare a cleavage cocktail appropriate for the peptide's protecting groups (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).[10] Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation : Filter the resin and collect the TFA solution. Precipitate the crude cyclic peptide by adding it to cold diethyl ether.
-
Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Sample Preparation for HPLC : Dissolve the crude peptide in a suitable solvent, typically a mixture of the initial mobile phase conditions (e.g., Water/Acetonitrile with 0.1% TFA).[15] Filter the solution through a 0.45 µm syringe filter.
-
Purification : Purify the cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a gradient of acetonitrile in water (both containing 0.1% TFA).[9]
-
Fraction Analysis and Lyophilization : Collect fractions corresponding to the desired product peak. Analyze the purity of the fractions by analytical LC-MS. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of (S)-2-Aminohept-6-enoic Acid into Peptide Sequences for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Aminohept-6-enoic acid and its analogs are non-natural amino acids that serve as key building blocks in the synthesis of "stapled peptides." This technique involves the introduction of two unsaturated amino acid side chains into a peptide sequence, which are then covalently linked through a process called ring-closing metathesis (RCM). This linkage, or "staple," constrains the peptide into a stable α-helical conformation. The α-helix is a critical secondary structure motif in protein-protein interactions (PPIs). By stabilizing this conformation, stapled peptides can exhibit enhanced binding affinity to their targets, increased resistance to proteolytic degradation, and improved cell permeability, making them promising candidates for therapeutic intervention in a variety of diseases.
These application notes provide detailed protocols for the incorporation of this compound (and its commonly used analog, (S)-2-(4'-pentenyl)alanine) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), followed by on-resin ring-closing metathesis (RCM) to generate the stapled peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide containing two (S)-2-(4'-pentenyl)alanine residues for subsequent stapling. The process is based on the widely used Fmoc/tBu strategy.[1]
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[2]
-
Fmoc-protected amino acids (including Fmoc-(S)-2-(4'-pentenyl)alanine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Kaiser test kit (for monitoring coupling completion)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered (S)-2-(4'-pentenyl)alanine, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[3]
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the on-resin cyclization of the linear peptide to form the hydrocarbon staple using a Grubbs catalyst.
Materials:
-
Resin-bound linear peptide with N-terminal Fmoc group attached
-
Grubbs Catalyst™ (1st or 2nd Generation)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Resin Preparation: Wash the resin-bound linear peptide with DCM (3x) and then with anhydrous, degassed DCE (3x).
-
Catalyst Addition:
-
Metathesis Reaction:
-
Gently agitate the resin slurry under an inert atmosphere at room temperature to 40°C. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by HPLC-MS.[4][5]
-
The reaction is typically run for 2-4 hours. A second addition of fresh catalyst may be required to drive the reaction to completion.[4]
-
-
Catalyst Removal:
-
Drain the catalyst solution.
-
Wash the resin extensively with DCE (3x) and DCM (3x) to remove the ruthenium catalyst. A wash with DMF may also be beneficial.[6]
-
Peptide Cleavage and Deprotection
This protocol details the cleavage of the stapled peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Resin-bound stapled peptide
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[2]
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification:
-
The crude stapled peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
Characterization:
-
The purity and identity of the final stapled peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
Table 1: Representative Quantitative Data for Stapled Peptide Synthesis
| Parameter | Value | Reference(s) |
| SPPS | ||
| Resin Loading | 0.1 - 0.6 mmol/g | [6] |
| Amino Acid Equivalents | 3 - 5 eq. | [3] |
| Coupling Reagent Equivalents | 3 - 5 eq. | [3] |
| Base Equivalents | 6 - 10 eq. | [7] |
| Coupling Time | 1 - 2 hours per amino acid | [2] |
| RCM | ||
| Catalyst | Grubbs Catalyst™ (1st or 2nd Gen) | [4][5] |
| Catalyst Loading | 10 - 20 mol% | [3] |
| Solvent | 1,2-Dichloroethane (DCE) | [4] |
| Concentration | ~10 mM catalyst solution | [4] |
| Temperature | Room Temperature - 40°C | [5] |
| Reaction Time | 2 - 4 hours (may require repeated catalyst addition) | [4] |
| Overall Yield | 5 - 20% (after purification) | Varies |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of stapled peptides.
Signaling Pathway: p53-MDM2 Interaction
Stapled peptides have been successfully designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[8][9][10] In healthy cells, MDM2 keeps p53 levels low. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. A stapled peptide mimicking the p53 α-helical domain that binds to MDM2 can disrupt this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.
Signaling Pathway: Notch Signaling
The Notch signaling pathway is a crucial cell-cell communication system that regulates cell fate decisions.[11][12][13][14] Dysregulation of this pathway is implicated in various diseases, including cancer. Stapled peptides have been developed to target the Notch transactivation complex, specifically the interaction between the Notch intracellular domain (NICD) and Mastermind-like 1 (MAML1), thereby inhibiting the transcription of Notch target genes.[15]
Caption: Inhibition of the Notch signaling pathway by a stapled peptide.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Canonical Notch Signaling Pathway: Structural And Biochemical Insights Into Shape, Sugar, And Force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Notch Signaling Pathway: Mechanistic Insights in Health and Disease [engineering.org.cn]
- 14. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 15. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
On-Resin Peptide Stapling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the on-resin synthesis of stapled peptides. Peptide stapling is a powerful strategy to constrain peptides into their bioactive α-helical conformation, thereby enhancing their proteolytic resistance, cell permeability, and target affinity. This guide covers several common on-resin stapling chemistries, offering a comparative overview and step-by-step instructions to facilitate their implementation in the laboratory.
Introduction to On-Resin Peptide Stapling
Stapled peptides are synthetic peptides in which two amino acid side chains are covalently linked, creating a macrocycle that reinforces the peptide's secondary structure. Performing this cyclization while the peptide is still attached to the solid-phase synthesis resin (on-resin) offers several advantages, including simplified purification of the final product and the ability to drive reactions to completion using excess reagents. This document details the experimental setup for various on-resin stapling methodologies.
Comparative Overview of On-Resin Stapling Chemistries
The choice of stapling chemistry depends on the desired properties of the final peptide, the peptide sequence, and the available synthetic capabilities. Below is a summary of common on-resin stapling techniques with their typical reaction parameters.
| Stapling Chemistry | Catalyst/Reagent | Typical Reagent Equivalents (vs. Peptide-Resin) | Solvent | Temperature (°C) | Reaction Time | Typical Crude Purity/Yield |
| All-Hydrocarbon (RCM) | Grubbs' 1st or 2nd Gen. Catalyst | 0.1 - 0.2 equiv. (Catalyst) | Dichloroethane (DCE) or Dichloromethane (DCM) | Room Temp to 40°C | 2 - 4 hours (often repeated) | >90% purity, 30% overall yield[1] |
| Lactamization | HBTU/DIPEA | 2-4 equiv. HBTU, 4-8 equiv. DIPEA[2][3] | DMF | Room Temperature | 1 - 2 hours | High conversion |
| Thiol-ene Click Chemistry | Photoinitiator (e.g., DMPA) | N/A (UV light) | Dichloromethane (DCM) | Room Temperature | 20 - 60 minutes | High conversion |
| CuAAC Click Chemistry | CuBr or CuSO₄/Sodium Ascorbate | 1 equiv. Cu(I) source, 1 equiv. Ascorbate, 10 equiv. Base[4] | DMSO or DMF | Room Temperature | 16 - 18 hours | High conversion[4] |
| Glaser-Hay Coupling | CuCl, bpy-diol ligand, DIPEA | Not specified | DMSO | Room Temperature | 24 - 72 hours | >95% conversion after 72h[5] |
Experimental Workflows and Signaling Pathways
General Workflow for On-Resin Peptide Stapling
The general workflow for producing a stapled peptide on-resin involves solid-phase peptide synthesis (SPPS) of the linear peptide containing non-canonical amino acids, followed by the on-resin stapling reaction, and finally, cleavage from the resin and purification.
Caption: General workflow for on-resin peptide stapling.
Ring-Closing Metathesis (RCM) Reaction Pathway
All-hydrocarbon stapling is most commonly achieved through ring-closing metathesis (RCM), which utilizes a ruthenium-based catalyst to form a carbon-carbon double bond between two olefin-containing amino acid side chains.
Caption: Simplified pathway for RCM-based peptide stapling.
Detailed Experimental Protocols
Protocol 1: All-Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)
This protocol describes the on-resin synthesis of an all-hydrocarbon stapled peptide using a Grubbs' catalyst.
Materials:
-
Fmoc-protected amino acids, including two unnatural amino acids with olefinic side chains (e.g., (S)-2-(4'-pentenyl)alanine).
-
Rink Amide resin.
-
Solid-phase peptide synthesis (SPPS) reagents (coupling agents like HBTU, bases like DIPEA, piperidine for Fmoc deprotection).
-
Grubbs' 1st Generation Catalyst.
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Diethyl ether.
-
Solvents for HPLC purification.
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the linear peptide sequence on Rink Amide resin using standard Fmoc-SPPS protocols.
-
Incorporate the unnatural olefin-containing amino acids at the desired positions (e.g., i and i+4 or i and i+7). For hindered unnatural amino acids, extended coupling times or double coupling may be necessary.[1]
-
After the final amino acid coupling, remove the N-terminal Fmoc group.
-
-
On-Resin Ring-Closing Metathesis:
-
Wash the peptide-resin thoroughly with DCM to remove DMF.
-
Swell the resin in anhydrous DCE or DCM for 30 minutes.
-
In a separate flask, dissolve Grubbs' 1st Generation catalyst in anhydrous DCE to a concentration of 5-10 mM.[6]
-
Add the catalyst solution (typically 15-20 mol% relative to the resin loading) to the resin.[6]
-
Gently agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.[6]
-
Drain the catalyst solution and wash the resin with DCE or DCM.
-
Repeat the metathesis reaction with a fresh portion of catalyst solution for another 2 hours to ensure complete cyclization.
-
-
Cleavage and Deprotection:
-
Wash the resin extensively with DCM, followed by methanol, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight and by circular dichroism (CD) spectroscopy to assess the α-helicity.[7][8]
-
Protocol 2: On-Resin Lactam Stapling
This protocol details the formation of a lactam bridge between the side chains of an acidic (Asp or Glu) and a basic (Lys) amino acid.
Materials:
-
Fmoc-protected amino acids, including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH.
-
Rink Amide resin.
-
SPPS reagents (HBTU, DIPEA, piperidine).
-
Pd(PPh₃)₄ and a scavenger like N,N-dimethylbarbituric acid.
-
Anhydrous DCM and DMF.
-
Cleavage and purification reagents as in Protocol 1.
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the linear peptide on Rink Amide resin using Fmoc-SPPS.
-
Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions for stapling. The allyl (All) and allyloxycarbonyl (Alloc) protecting groups are orthogonal to the acid-labile side-chain protecting groups used in standard Fmoc chemistry.
-
Complete the synthesis of the linear peptide.
-
-
Selective Deprotection of Side Chains:
-
Wash the peptide-resin with anhydrous DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 eq) and N,N-dimethylbarbituric acid (4 eq) in anhydrous DCM.[9]
-
Add this solution to the resin and agitate for 1 hour at room temperature to remove the All and Alloc protecting groups.[9]
-
Wash the resin thoroughly with DCM and then DMF.
-
-
On-Resin Lactamization:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate a solution of HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF.
-
Add the activated coupling reagent solution to the resin.
-
Allow the cyclization reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a Kaiser test (should be negative).
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage, Purification, and Analysis:
-
Follow the same procedures for cleavage, purification, and analysis as described in Protocol 1.
-
Analytical Characterization of Stapled Peptides
A thorough characterization is crucial to confirm the successful synthesis and desired properties of stapled peptides.
| Analytical Technique | Purpose | Typical Observations |
| RP-HPLC | Purity assessment and purification.[8] | A single major peak indicates high purity. Stapled peptides often have different retention times than their linear precursors. |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[8] | The observed mass should match the calculated mass of the stapled peptide. |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure (α-helicity).[8] | A characteristic α-helical spectrum with minima around 208 and 222 nm.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure determination. | Provides information on the conformation of the peptide backbone and side chains. |
| Protease Stability Assays | Evaluation of resistance to enzymatic degradation. | Stapled peptides typically show significantly longer half-lives compared to their linear counterparts. |
| Cell Permeability Assays | Assessment of the ability to cross cell membranes. | Often performed using fluorescently labeled peptides and microscopy or flow cytometry. |
References
- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. Rigid Peptide Macrocycles via On-Resin Glaser Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijsra.net [ijsra.net]
- 9. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Stapled Peptides for Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption.[1] However, the clinical translation of natural peptides is frequently hampered by their susceptibility to proteolytic degradation and potential cytotoxicity.[2][3]
Peptide stapling is a chemical modification strategy that introduces a covalent cross-link between two amino acid side chains, locking the peptide into a specific conformation, typically an α-helix.[4][5] This structural reinforcement enhances proteolytic resistance, improves metabolic stability, and can increase target affinity.[3][6] All-hydrocarbon stapling, achieved through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction, is a widely employed technique to create these conformationally constrained peptides.[7][8] This approach has been shown to significantly improve the antimicrobial potency and stability of various AMPs.[9][10]
These application notes provide detailed protocols for the synthesis of all-hydrocarbon stapled antimicrobial peptides, along with methods for evaluating their biological activity and stability.
Data Presentation: Antimicrobial Activity and Hemolytic Potential of Stapled Peptides
The introduction of a hydrocarbon staple can significantly impact the biological activity of an antimicrobial peptide. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and hemolytic activity for a selection of stapled peptides against common Gram-negative and Gram-positive bacteria.
| Peptide ID | Sequence | Staple Position | Target Organism | MIC (µg/mL) | Reference |
| Mag(i+4)14 | GIGKFLHSAKKFGKAFVGEIMNS | i, i+4 | E. coli | <5 | [11] |
| P. aeruginosa | <5 | [11] | |||
| Mag(i+4)18 | GIGKFLHSAKKFGKAFVGEIMNS | i, i+4 | E. coli | <5 | [11] |
| P. aeruginosa | <5 | [11] | |||
| Mag(i+7) Library | Magainin 2 Analogs | i, i+7 | B. cereus | 4-25 fold enhanced vs Mag2 | [11] |
| S. aureus | 4-25 fold enhanced vs Mag2 | [11] | |||
| E. coli | 4-25 fold enhanced vs Mag2 | [11] | |||
| P. aeruginosa | 4-25 fold enhanced vs Mag2 | [11] | |||
| Peptide 2 | Esc(1-21) Analog | i, i+4 | S. aureus ATCC 25923 | 12.5 | [5] |
| MDR S. aureus | 6.25-12.5 | [5] |
Table 1: Minimum Inhibitory Concentration (MIC) of selected stapled antimicrobial peptides.
| Peptide ID | Staple Position | Hemolysis at 25 µg/mL (%) | HC₅₀ (µM) | Reference |
| Mag(i+4)1,15(A9K) | i, i+4 (double staple) | <20% at 400 µg/mL | >128 | [11] |
| Mag(i+7) Library | i, i+7 | High | Not specified | [11] |
Table 2: Hemolytic activity of selected stapled antimicrobial peptides.
Experimental Protocols
Protocol 1: Synthesis of All-Hydrocarbon Stapled Peptides
This protocol details the synthesis of stapled peptides using Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis (RCM).
1.1. Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.9 equivalents) and N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
For the non-natural olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine), use a suitable coupling reagent like HATU/HOAt.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and dichloromethane (DCM).
-
Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
N-terminal Modification: If required, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF. This is crucial before the metathesis step to avoid interference with the catalyst.[12]
1.2. On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation: After the final amino acid coupling and N-terminal capping, wash the resin thoroughly with DCM.
-
Catalyst Addition: Add the first-generation Grubbs catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) dissolved in 1,2-dichloroethane (DCE) to the resin. Use 5-10 mol% of the catalyst per olefin-containing side chain.[13]
-
Reaction: Gently bubble nitrogen through the reaction mixture to provide agitation and remove the ethylene byproduct. Allow the reaction to proceed for 2-4 hours at room temperature.[13] The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
Catalyst Removal: Filter the resin and wash it extensively with DCE and DCM to remove the ruthenium catalyst.
1.3. Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, dissolve it in a water/acetonitrile mixture, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Characterization: Confirm the identity and purity of the stapled peptide using mass spectrometry and analytical HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a stapled peptide that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Peptide Dilution: Prepare a stock solution of the purified stapled peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB in a 96-well polypropylene microtiter plate.
-
Incubation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[15]
Protocol 3: Hemolysis Assay
This assay assesses the cytotoxicity of stapled peptides by measuring their ability to lyse red blood cells (RBCs).
-
Red Blood Cell Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation at 1,000 x g for 10 minutes at 4°C. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[1]
-
Peptide Dilution: Prepare serial dilutions of the stapled peptide in PBS in a 96-well V-bottom plate.
-
Assay Setup:
-
To the sample wells, add 75 µL of the peptide dilutions.
-
For the negative control (0% hemolysis), add 75 µL of PBS.
-
For the positive control (100% hemolysis), add 75 µL of 1% Triton X-100.[8]
-
-
Incubation: Add 75 µL of the 2% RBC suspension to all wells. Gently mix and incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate at 1,000 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[8]
Protocol 4: Serum Stability Assay
This protocol evaluates the stability of stapled peptides in the presence of serum proteases.
-
Assay Setup: Prepare a stock solution of the stapled peptide. In a microcentrifuge tube, mix the peptide solution with human or mouse serum to a final peptide concentration of 150 µg/mL and a serum concentration of 25-50% (v/v).[13][15]
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching and Protein Precipitation: Immediately stop the proteolytic reaction by adding a quenching solution (e.g., acetonitrile/water/formic acid).[13] Incubate on ice to precipitate serum proteins and then centrifuge at high speed.
-
Analysis: Analyze the supernatant containing the intact peptide by RP-HPLC or LC-MS to quantify the amount of remaining peptide at each time point.
-
Half-Life Determination: Plot the percentage of intact peptide versus time and determine the half-life (t₁₂) of the peptide in serum.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of stapled antimicrobial peptides.
Caption: General mechanism of action for cationic stapled antimicrobial peptides against bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.8. Stability Assays [bio-protocol.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Design of Stapled Antimicrobial Peptides that Overcome Antibiotic Resistance and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Stabilization of Alpha-Helical Peptides Using (S)-2-Aminohept-6-enoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-helical structures are fundamental motifs in protein-protein interactions (PPIs), which are central to numerous cellular signaling pathways.[1][2] Short peptides derived from these helical domains can act as potent inhibitors of PPIs, but their therapeutic potential is often limited by their conformational instability in solution, susceptibility to proteolytic degradation, and poor cell permeability.[3][4] A robust strategy to overcome these limitations is the stabilization of the alpha-helical conformation through a technique known as hydrocarbon stapling.[5][6][7] This method involves the incorporation of two unnatural amino acids with olefinic side chains into a peptide sequence, followed by a ruthenium-catalyzed ring-closing metathesis (RCM) reaction to form a covalent hydrocarbon "staple".[1][8][9]
This document provides detailed application notes and protocols for the use of (S)-2-Aminohept-6-enoic acid, a common building block for hydrocarbon stapling, to stabilize alpha-helical peptides. This technique enhances the peptide's structural integrity, leading to improved biological activity and drug-like properties.[5][7]
Core Principle: All-Hydrocarbon Stapling
The fundamental principle of hydrocarbon stapling is to covalently link the side chains of two amino acids within a peptide to enforce a helical conformation. This compound, an α,α-disubstituted amino acid, is strategically placed within the peptide sequence, typically at positions i and i+4 or i and i+7, to span one or two turns of the alpha-helix, respectively.[1][6][7] The terminal alkene groups on the side chains are then cross-linked via RCM, creating a stable, all-hydrocarbon staple.[8][9] This conformational constraint pre-organizes the peptide into its bioactive helical fold, reducing the entropic penalty upon binding to its target and protecting the amide backbone from proteolytic enzymes.[1][2]
Data Presentation: Impact of Stapling on Peptide Properties
The introduction of a hydrocarbon staple significantly enhances the biophysical and biological properties of a peptide. The following tables summarize representative quantitative data comparing an unstapled (linear) peptide to its stapled counterpart.
Table 1: Comparison of Alpha-Helicity
| Peptide Variant | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) | Percent Helicity (%) |
| Unstapled Peptide | -2,500 deg cm² dmol⁻¹ | ~10% |
| Stapled Peptide | -25,000 deg cm² dmol⁻¹ | ~85% |
Data is representative and sourced from principles described in cited literature.[1][8]
Table 2: Proteolytic Stability Assay
| Peptide Variant | Half-life in human serum (t₁/₂) |
| Unstapled Peptide | < 10 minutes |
| Stapled Peptide | > 24 hours |
Data is representative and sourced from principles described in cited literature.[1][2]
Table 3: Target Binding Affinity
| Peptide Variant | Binding Affinity (K_d) |
| Unstapled Peptide | 5 µM |
| Stapled Peptide | 50 nM |
Data is representative and sourced from principles described in cited literature.[1][5]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(S)-2-Aminohept-6-enoic acid
The synthesis of the Fmoc-protected unnatural amino acid is a prerequisite for its use in solid-phase peptide synthesis (SPPS). A common route involves the asymmetric synthesis using a chiral auxiliary.[10][11]
Materials:
-
(S)-2-(tert-butoxycarbonylamino)-2-methyl-hept-6-enoic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Acetone
-
Sodium carbonate (Na₂CO₃)
-
N-(9-fluorenylmethoxycarbonyloxy)-succinimide (Fmoc-OSu)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-2-(tert-butoxycarbonylamino)-2-methyl-hept-6-enoic acid in DCM.
-
Add an excess of TFA to the solution to remove the Boc protecting group. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the volatile components under reduced pressure.
-
Dissolve the resulting free amine in a 1:1 mixture of water and acetone.
-
Add Na₂CO₃ to the solution, followed by the addition of Fmoc-OSu.
-
Stir the reaction mixture at room temperature overnight.[11]
-
After the reaction is complete, perform an aqueous workup.
-
Purify the crude product by silica gel column chromatography to obtain the desired Fmoc-(S)-2-Aminohept-6-enoic acid.[11]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Unstapled Peptide
Standard Fmoc-based SPPS is used to assemble the linear peptide containing the unnatural amino acids.[10][12]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-(S)-2-Aminohept-6-enoic acid
-
Coupling reagent: HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)[10]
-
Base: N,N-diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, DCM
Procedure:
-
Swell the Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For the coupling of Fmoc-(S)-2-Aminohept-6-enoic acid and the subsequent natural amino acid, extended coupling times and/or double coupling may be necessary due to steric hindrance.[1]
-
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
N-terminal Acetylation: Cap the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF. This is important as a free N-terminus can inhibit the subsequent metathesis reaction.[10]
Protocol 3: On-Resin Ring-Closing Metathesis (RCM)
The key stapling step is performed while the peptide is still attached to the solid support.[5][10]
Materials:
-
Peptide-bound resin from Protocol 2
-
Grubbs' first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)
-
1,2-dichloroethane (DCE)
Procedure:
-
Wash the peptide-resin with DCM and then with DCE.
-
Prepare a solution of Grubbs' first-generation catalyst in DCE (e.g., 8 mg in 2 mL for a 50 µmol scale reaction).[10]
-
Add the catalyst solution to the resin and shake at room temperature for 2-4 hours. The solution will typically change color from purple to brown.[10]
-
Drain the catalyst solution and wash the resin with DCE.
-
To ensure complete reaction, it is recommended to repeat the catalyst treatment with a fresh solution of the catalyst.
-
After the final reaction, wash the resin thoroughly with DCE, DCM, and DMF.
Protocol 4: Peptide Cleavage, Deprotection, and Purification
The stapled peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Materials:
-
Stapled peptide-bound resin from Protocol 3
-
Cleavage cocktail: TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a water/ACN mixture.
-
Purify the stapled peptide by RP-HPLC using a water/ACN gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final stapled peptide.
Protocol 5: Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method to assess the secondary structure and confirm the increased alpha-helicity of the stapled peptide.[1][13]
Materials:
-
Purified unstapled and stapled peptides
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare stock solutions of the unstapled and stapled peptides in the phosphate buffer. A typical concentration is 25-50 µM.
-
Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)
-
An alpha-helical structure is characterized by a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm.[13][14] The increased negative ellipticity at 222 nm for the stapled peptide compared to the linear version indicates a higher degree of alpha-helicity.
Protocol 6: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, confirming the helical conformation and the structure of the hydrocarbon staple.[15][16]
Materials:
-
Purified stapled peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O in phosphate buffer)
-
High-field NMR spectrometer (≥ 600 MHz)
Procedure:
-
Dissolve the lyophilized stapled peptide in the NMR buffer to a concentration of ~1 mM.
-
Acquire a set of 2D NMR spectra, including:
-
Data Analysis:
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
The presence of characteristic short- and medium-range NOEs, such as d_NN(i, i+1), d_αN(i, i+3), and d_αβ(i, i+3), are indicative of an alpha-helical conformation.
-
The chemical shifts of the alpha-protons (Hα) can also be diagnostic; upfield shifts relative to random coil values suggest a helical structure.[15]
-
NOEs between the protons of the hydrocarbon staple and the peptide backbone can confirm the linkage and its proximity to the helix.
-
Visualizations
Caption: Experimental workflow for stapled peptide synthesis and characterization.
Caption: Mechanism of alpha-helix stabilization and its consequences.
References
- 1. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilized Helical Peptides: A Strategy to Target Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stapled Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.uzh.ch [chem.uzh.ch]
Application Notes and Protocols for the Purification of Stapled Peptides by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stapled peptides are a promising class of therapeutics designed to mimic the α-helical structure of protein domains, enabling them to modulate intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.[1][2][3] The synthetic "staple," typically a hydrocarbon linkage, enhances the peptide's helicity, proteolytic resistance, and cell permeability.[1][2][4][5] Following solid-phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM), the crude product contains the desired stapled peptide along with various impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying these synthetic peptides to the high degree of homogeneity (>95%) required for biochemical, cellular, and in vivo studies.[1][6]
This document provides a detailed protocol for the purification of stapled peptides using preparative RP-HPLC, followed by quality control and post-purification processing.
Data Presentation: Purification of Stapled Peptides
The following tables summarize representative purification data for two well-characterized classes of stapled peptides: BIM SAHB, a pro-apoptotic peptide targeting the Bcl-2 family of proteins, and p53/MDM2 inhibitors, which are investigated as anti-cancer agents.
Table 1: RP-HPLC Purification Data for BIM SAHB Stapled Peptides
| Peptide Name | Staple Type & Position | Column | Mobile Phase A | Mobile Phase B | Gradient | Yield | Purity (%) | Reference |
| BIM SAHBA | Hydrocarbon (i, i+7) | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Linear | ~30% | >95% | [1] |
| FITC-BIM SAHBA | Hydrocarbon (i, i+7) | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Linear | Not Reported | >95% | [6] |
Table 2: RP-HPLC Purification Data for p53/MDM2 Inhibitor Stapled Peptides
| Peptide Name | Staple Type & Position | Column | Mobile Phase A | Mobile Phase B | Gradient | Yield (%) | Purity (%) | Reference |
| sMTide-02 | Hydrocarbon (i, i+7) | C12 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 40-80% B over 20 min | Not Reported | >95% | [7] |
| ATSP-7041 | Hydrocarbon (i, i+7) | C12 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 50-90% B over 20 min | Not Reported | >95% | [7] |
| VIP82 | Hydrocarbon (i, i+4) | C12 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 30-70% B over 20 min | Not Reported | >95% | [7] |
| VIP116 | Hydrocarbon (i, i+4) | C12 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 30-70% B over 20 min | Not Reported | >95% | [7] |
| Stapled Peptide 22 | Double Strain-Promoted | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Linear | 22-39% | >95% | [8][9] |
| Stapled Peptide 24 | Double Strain-Promoted | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Linear | 22-39% | >95% | [8][9] |
Experimental Protocols
Sample Preparation of Crude Stapled Peptide
-
Cleavage and Deprotection: Following synthesis and on-resin stapling, cleave the peptide from the solid support and remove protecting groups using a standard cleavage cocktail (e.g., TFA:triisopropylsilane:water, 95:2.5:2.5).
-
Precipitation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove scavengers and soluble impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Solubilization: Dissolve the dried crude peptide in a suitable solvent for HPLC injection. A common solvent is a mixture of Mobile Phase A and Mobile Phase B (e.g., 1:1 water:acetonitrile with 0.1% TFA) or DMSO for highly hydrophobic peptides.[1]
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Preparative RP-HPLC Purification Protocol
This protocol is a general guideline and should be optimized for each specific stapled peptide.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Preparative C18 or C12 reversed-phase column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).
-
Filtered crude stapled peptide sample.
Method:
-
Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes at the desired flow rate (e.g., 10-20 mL/min).
-
Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column. The loading amount will depend on the column dimensions and the complexity of the crude mixture, typically in the milligram to gram range.[10]
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide and impurities. A shallow gradient (e.g., 0.5-1% B per minute) is often used to achieve good resolution.
-
Example Gradient: 5-65% B over 60 minutes.
-
-
UV Detection: Monitor the elution profile at 220 nm and 280 nm. Peptide bonds absorb strongly at 220 nm, while aromatic residues (Trp, Tyr) absorb at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak of interest using an automated fraction collector.
-
Column Washing and Re-equilibration: After the gradient is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to elute any remaining hydrophobic impurities. Then, re-equilibrate the column to the starting conditions for the next injection.
Quality Control of Purified Fractions
-
Analytical RP-HPLC: Analyze a small aliquot of each collected fraction using an analytical RP-HPLC system with a C18 or C12 analytical column (e.g., 150 x 4.6 mm, 3-5 µm particle size). Use a faster gradient than the preparative run to quickly assess purity.
-
Mass Spectrometry (MS): Confirm the identity of the peptide in the pure fractions by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Pooling: Combine the fractions that meet the desired purity level (typically >95%).
Post-Purification Processing: Lyophilization
-
Solvent Removal: If the volume of the pooled fractions is large, reduce the acetonitrile concentration using a rotary evaporator. Ensure the final acetonitrile concentration is below 40% to allow for proper freezing.[1]
-
Freezing: Freeze the aqueous solution of the purified peptide. For optimal results, snap-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer). The process involves primary drying (sublimation of water under vacuum) followed by secondary drying to remove residual bound water.
-
Storage: Store the resulting lyophilized peptide powder at -20°C or -80°C in a desiccated environment.
Visualizations
Experimental Workflow for Stapled Peptide Purification
References
- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 5. Distinct BimBH3 (BimSAHB) Stapled Peptides for Structural and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled BIM BH3 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting peptide aggregation with hydrophobic residues.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for handling peptide aggregation, with a particular focus on peptides rich in hydrophobic residues.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide not dissolving?
A1: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan) often have poor solubility in aqueous solutions like water or buffers.[1][2] This is because the hydrophobic side chains tend to minimize their contact with water, leading them to associate with each other and form aggregates.[2] Key factors influencing this include the peptide's amino acid sequence, overall charge, the pH of the solvent, and temperature.[3][4]
Q2: What is the correct procedure for solubilizing a hydrophobic peptide?
A2: A systematic approach is recommended. Always start by trying to dissolve a small test amount of the peptide before using the entire sample.[1][5]
-
Initial Attempt: Begin with sterile, distilled water or a standard buffer (e.g., Tris or phosphate at pH 7).[1][5]
-
Organic Solvents: If the peptide does not dissolve, use a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is preferred for biological applications due to its low toxicity.[1][5] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[6]
-
Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution drop-by-drop while vortexing or sonicating.[6] This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.
-
Physical Assistance: Sonication (e.g., 3 cycles of 10 seconds, cooling on ice in between) or gentle warming (less than 40°C) can help break up particles and facilitate dissolution.[1][3][5]
Q3: My peptide precipitates after dilution. What should I do?
A3: If the peptide precipitates upon adding an aqueous solution, the concentration of the organic solvent may be too low to maintain solubility. If this occurs, the peptide should be re-lyophilized (freeze-dried) to remove the solvent before attempting to redissolve it in a different solvent system or at a lower final concentration.[5] Avoid simply adding more organic solvent to the precipitated solution, as this can create a heterogeneous mixture that is difficult to work with.
Q4: How does pH affect the solubility of my peptide?
A4: The pH of the solution significantly impacts a peptide's net charge, which in turn affects its solubility.[4] Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.[4]
-
Acidic Peptides (Net Charge < 0): These peptides contain more acidic residues (D, E). They are more soluble in basic buffers (pH > pI). Try dissolving them in a buffer containing 10% ammonium bicarbonate.[5][6]
-
Basic Peptides (Net Charge > 0): These peptides have more basic residues (K, R, H). They are more soluble in acidic buffers (pH < pI). Try dissolving them in a buffer containing 10% acetic acid or 0.1% TFA.[5]
Q5: What additives can I use to prevent peptide aggregation?
A5: Various additives can be included in the buffer to disrupt the intermolecular forces that cause aggregation.[7] The choice of additive depends on your downstream application.
| Additive Type | Examples | Recommended Concentration | Mechanism of Action |
| Chaotropic Agents | Guanidine HCl, Urea | 0.8 M (for resin wash) | Disrupts the hydrogen-bonding network of water, weakening hydrophobic interactions.[7][8] |
| Osmolytes | Glycerol, Sucrose, TMAO | 5-20% (v/v) for Glycerol | Stabilize the native protein structure, making unfolding and subsequent aggregation less favorable.[9] |
| Amino Acids | Arginine, Glycine | 0.5 - 2 M | Can suppress aggregation by interacting with hydrophobic regions or increasing the salvation shell of the peptide.[8][9] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01 - 0.1% (v/v) | Solubilize aggregates by forming micelles around hydrophobic regions, preventing peptide-peptide interaction.[9] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | For peptides containing Cysteine, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[9] |
Troubleshooting Guides
Guide 1: How to Detect and Characterize Peptide Aggregation
If you suspect your peptide is aggregating, several methods can confirm its presence and characteristics.
-
Visual Inspection & Turbidity: The simplest method is to visually inspect the solution for cloudiness or precipitate. A more quantitative approach is to use a UV-Vis spectrophotometer to measure turbidity, as aggregates will scatter light at wavelengths above 320 nm.[10][11]
-
Fluorescence Spectroscopy (Thioflavin T Assay): Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils. This makes it a highly sensitive method for detecting fibrillar aggregation.[12][13]
-
Size Exclusion Chromatography (SEC-HPLC): SEC is a powerful technique that separates molecules based on their size.[14] Aggregates, being larger than monomers, will elute earlier from the column. This method can quantify the percentage of monomer, dimer, and higher-order aggregates in a sample.[15][16]
Guide 2: Strategies to Minimize Aggregation During Synthesis and Handling
Aggregation can occur not only in solution but also during solid-phase peptide synthesis (SPPS).
-
Use Aggregation-Disrupting Solvents: During synthesis, switching from standard solvents like DMF to N-methyl-2-pyrrolidone (NMP) or adding DMSO can help solvate the growing peptide chain and prevent aggregation.[7]
-
Incorporate "Kink-Inducing" Residues: Strategically inserting pseudoproline dipeptides can introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheet structures responsible for aggregation.[7]
-
Employ Backbone Protecting Groups: Using protecting groups like 2,4-dimethoxybenzyl (Dmb) on the amide backbone nitrogen physically prevents the hydrogen bonding required for β-sheet formation.[7]
-
Add Solubilizing Tags: For highly problematic sequences, hydrophilic tags (e.g., a poly-arginine tail) can be temporarily attached to the peptide to improve its solubility during synthesis and purification. These tags are later cleaved off.[17]
-
Optimize Storage Conditions: For long-term storage, peptides should be kept as a lyophilized powder at -20°C or -80°C.[6] If stored in solution, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles, which can promote aggregation.[9]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a method to monitor the formation of amyloid-like fibrils in a peptide solution.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in sterile water)[13]
-
Assay buffer (e.g., 25 mM Tris, pH 7.4)[12]
-
96-well non-binding black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of your peptide to the desired final concentration in the assay buffer. Prepare a working solution of ThT in the same buffer (e.g., 20 µM).[12]
-
Set up the Plate: In a 96-well plate, combine the peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well.
-
Sample Wells: Peptide + ThT in assay buffer.
-
Control Wells: Assay buffer + ThT only (to measure background fluorescence).
-
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).[12][13]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~485-490 nm.[12][18] The aggregation process is monitored by the increase in fluorescence over time.
Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a general method for quantifying peptide aggregates.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your peptide and its aggregates (e.g., silica-based column with 150-300 Å pores).[16][19]
Mobile Phase:
-
A common mobile phase is an aqueous buffer containing a moderate salt concentration to minimize non-specific ionic interactions with the column matrix.[20]
-
Example: 100-150 mM sodium phosphate with 150-300 mM NaCl, pH 6.8-7.0.[20]
-
For some hydrophobic peptides, the addition of a small amount of organic solvent (e.g., 5-20% acetonitrile) may be necessary to improve recovery, but care must be taken as this can also disrupt non-covalent aggregates.[19][21]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the peptide in the mobile phase. Centrifuge or filter the sample (using a low-protein-binding filter) to remove any large, insoluble particles before injection.
-
Injection and Separation: Inject the sample onto the column. The separation occurs isocratically (i.e., the mobile phase composition does not change).
-
Detection and Analysis: Monitor the column eluent using a UV detector at 214 nm or 280 nm. Aggregates will elute first, followed by the dimer, the monomer, and any smaller fragments. The area under each peak can be integrated to determine the relative percentage of each species.[15]
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 13. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. genscript.com [genscript.com]
- 18. rsc.org [rsc.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. technosaurus.co.jp [technosaurus.co.jp]
Side reactions in ruthenium-catalyzed ring-closing metathesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during ruthenium-catalyzed ring-closing metathesis (RCM) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my RCM reaction showing low or no conversion?
Low or no conversion in an RCM reaction can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.
-
Potential Causes & Solutions:
-
Catalyst Decomposition: Ruthenium catalysts, while relatively robust, can decompose under certain conditions. Decomposition pathways can be complex, sometimes involving bimolecular reactions for substituted carbenes, while unsubstituted carbenes may decompose unimolecularly.[1] Thermolytic decomposition is a known limitation for the utility of ruthenium catalysts in more demanding reactions.[1]
-
Troubleshooting:
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Use freshly purified solvents and reagents to minimize impurities that can deactivate the catalyst.
-
Consider using a more thermally stable catalyst, especially for reactions requiring high temperatures. Some imidazole ligand-containing catalysts show effectiveness at high temperatures where phosphine-containing catalysts may exhibit side reactions.[2]
-
-
-
Inhibited Catalyst Initiation: For some catalysts, like the Hoveyda-Grubbs types, the initiation process involves the dissociation of a chelating group.[3] If this process is hindered, the catalytic cycle will not begin efficiently.
-
Troubleshooting:
-
Slightly increasing the reaction temperature can promote the initiation of the catalyst.
-
-
-
Presence of Inhibitory Functional Groups: Although ruthenium catalysts are known for their functional group tolerance, certain groups can still inhibit or deactivate the catalyst.[3][4][5]
-
Troubleshooting:
-
Protect sensitive functional groups prior to the RCM reaction.
-
Refer to literature for functional group compatibility with your specific ruthenium catalyst.
-
-
-
2. Why am I observing significant amounts of oligomers or polymers instead of the desired cyclic product?
The formation of dimers, oligomers, or polymers is a common side reaction resulting from intermolecular metathesis competing with the desired intramolecular ring-closing reaction.[6]
-
Potential Causes & Solutions:
-
High Concentration: At high substrate concentrations, the probability of two different molecules reacting (intermolecular) increases relative to the two ends of the same molecule reacting (intramolecular).
-
Troubleshooting:
-
Perform the reaction under high dilution conditions (typically 0.05 M to 0.001 M). This favors the intramolecular RCM pathway.
-
Employ a slow addition technique where the substrate is added gradually to the reaction mixture containing the catalyst. This maintains a low instantaneous concentration of the substrate.
-
-
-
Substrate Conformation: If the substrate's conformation does not favor the pre-cyclization arrangement, bringing the two terminal alkenes into proximity, intermolecular reactions can become more prevalent.
-
Troubleshooting:
-
Computational modeling can sometimes predict low-energy conformations that are amenable to cyclization.
-
Introducing rigid elements or templates into the substrate linker can help pre-organize it for cyclization.
-
-
-
3. How can I control the E/Z selectivity of my RCM reaction?
The stereochemistry of the resulting double bond (E or Z) is a critical aspect of many RCM reactions. Several factors influence this selectivity.
-
Factors Influencing E/Z Selectivity:
-
Ring Strain: For smaller rings (5-7 membered), the Z-isomer is often the thermodynamically favored product due to minimized ring strain.[6]
-
Macrocycles: In larger rings, the E-isomer is generally more stable and therefore the predominant product under thermodynamic control.[6]
-
Catalyst Choice: The structure of the ruthenium catalyst plays a crucial role.
-
N-Heterocyclic carbene (NHC) catalysts often favor the formation of the E-isomer.[6]
-
Specialized Z-selective catalysts, often featuring chelating ligands, have been developed to favor the formation of the thermodynamically less stable Z-isomer.[6][7] The selectivity in these cases arises from steric clashes in the transition state leading to the E-isomer, making the pathway to the Z-isomer more favorable.[6]
-
-
Reaction Conditions: While the catalyst is the primary determinant, reaction temperature and time can influence the final E/Z ratio, especially if the product can undergo secondary metathesis reactions leading to the thermodynamic product.[8]
-
-
Troubleshooting & Control Strategies:
-
To obtain the Z-isomer , particularly in macrocycles, utilize a known Z-selective ruthenium catalyst.[7]
-
To favor the E-isomer in macrocycles, a standard Grubbs or Hoveyda-Grubbs second-generation catalyst is often suitable.[6]
-
If a mixture of isomers is obtained, it is sometimes possible to isomerize the Z-isomer to the more stable E-isomer by exposing the mixture to the catalyst for an extended period or at a higher temperature, or through a process called ethenolysis which selectively removes the Z-isomer.[7]
-
4. My reaction is producing isomers with the double bond in the wrong position. What is causing this?
The migration of the double bond (olefin isomerization) is a well-documented side reaction in RCM.[9]
-
Cause: This is often caused by the formation of ruthenium hydride species, which can arise from catalyst decomposition pathways.[9][10][11][12] These hydrides can re-add to the olefin product and, through a series of elimination and re-addition steps, catalyze the migration of the double bond to a more thermodynamically stable position.
-
Troubleshooting & Prevention:
-
Additives: Certain additives can suppress olefin isomerization.
-
Catalyst Choice: Some newer generations of catalysts are designed to be more resistant to decomposition pathways that lead to hydride formation.
-
Reaction Optimization: Minimizing reaction time and temperature can reduce the extent of both catalyst decomposition and subsequent isomerization.
-
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Isomerization
| Substrate | Catalyst | Additive | Temperature (°C) | Result | Reference |
| Model Dipeptide | Grubbs II (40 mol%) | None | 60 | Low yield (20%), >35% desallyl products | [9] |
| Model Dipeptide | Grubbs II (15 mol%) | 1,4-Benzoquinone | 40 | Negligible desallyl products, poor conversion (67% SM remaining) | [9] |
| Model Dipeptide | Grubbs II (15 mol%) | 1,4-Benzoquinone | 60 | Negligible desallyl products, poor conversion (76% SM remaining) | [9] |
| Model Dipeptide | Grubbs II (15 mol%) | Phenol | 40 | 70% RCM product, 15% desallyl products | [9] |
Key Experimental Protocols
General Protocol for a High-Dilution RCM Reaction to Minimize Oligomerization
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen). Degas the required solvent (e.g., dichloromethane or toluene) by sparging with argon for at least 30 minutes or by using a freeze-pump-thaw method.
-
Catalyst Solution: In a glovebox or under a positive pressure of inert gas, dissolve the ruthenium catalyst in a portion of the degassed solvent in the reaction flask.
-
Substrate Solution: In a separate flask, dissolve the diene substrate in the remaining degassed solvent.
-
Slow Addition: Using a syringe pump, add the substrate solution to the stirred catalyst solution over a period of several hours (e.g., 4-12 hours).
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, depending on the catalyst and substrate) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether or by bubbling air through the solution.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).
Caption: A logical workflow for troubleshooting low-yielding RCM reactions.
Caption: Simplified pathway of catalyst decomposition leading to side reactions.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E/Z selectivity in ruthenium-mediated cross metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decomposition Pathways of Z-Selective Ruthenium Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Racemization During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is a process where a pure, optically active amino acid (typically the L-enantiomer) is converted into a mixture of both L- and D-enantiomers during synthesis.[1][2] This compromises the chiral integrity of the amino acid's α-carbon, leading to the incorporation of the incorrect stereoisomer into the peptide chain.[2] The presence of these diastereomeric impurities can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: Racemization primarily occurs during the carboxyl group activation step of peptide bond formation through two main pathways:[1][3][4]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][5] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemical information. The incoming amine can then attack this achiral intermediate from either side, producing both the desired L-peptide and the undesired D-diastereomer.[1][6]
-
Direct Enolization (or Direct α-Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][4] This pathway is less common but can become significant under strongly basic conditions.[1]
Caption: The two primary pathways for racemization during peptide coupling.
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly susceptible. Histidine (His) and cysteine (Cys) are notoriously prone to racemization.[1][2][5][7][8] Other amino acids that can be sensitive, especially under non-optimized conditions, include serine (Ser), phenylalanine (Phe), and aspartic acid (Asp).[2][5][7][9]
Q4: What are the key strategies to suppress racemization?
A4: Several strategies can be effectively employed:[5]
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective.[3][5][7][8][10] These additives form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[10]
-
Choice of Coupling Reagent: Using modern phosphonium or aminium/uronium reagents (e.g., HATU, HBTU, HCTU, COMU) can improve coupling efficiency and reduce side reactions.[7][11] When using carbodiimides like DIC, it is essential to use them in conjunction with an additive like HOBt or Oxyma.[4][5][10]
-
Selection of Base: Using weaker, sterically hindered bases is preferable. 2,4,6-Collidine (TMP) has been shown to be effective in minimizing racemization compared to stronger, less hindered bases like N,N-diisopropylethylamine (DIEA).[3][9][10]
-
Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can reduce the rate of racemization.[5] Using less polar solvents can also be beneficial, though this is often constrained by reagent solubility.[5]
Q5: How does reaction temperature influence racemization?
A5: Elevated temperatures, while effective at accelerating coupling and deprotection reactions, can also increase the rate of racemization.[2][10] This is particularly critical for sensitive amino acids like His and Cys.[12] Studies using microwave-assisted peptide synthesis (which utilizes high temperatures) show that lowering the coupling temperature from 80°C to 50°C can significantly limit the racemization of histidine and cysteine.[9][13] Therefore, a balance must be struck between reaction speed and the preservation of chiral integrity.
Troubleshooting Guide: High Levels of Racemization Detected
If you have detected significant levels of diastereomeric impurities in your final peptide product, follow this troubleshooting workflow to identify and resolve the source of racemization.
Caption: A logical workflow for troubleshooting racemization issues.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Issue: Certain coupling reagents, especially carbodiimides like DCC and DIC, can cause significant racemization when used alone.[5]
-
Solution: Always use carbodiimide coupling reagents in combination with a racemization-suppressing additive.[5][10] Highly effective additives include HOBt, HOAt, and the non-explosive alternative Oxyma.[3][4][10] For particularly difficult couplings or sensitive amino acids, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HCTU) reagents.[5][7]
Step 2: Assess the Base Used
-
Issue: The type and concentration of the base used during coupling have a major impact.[10] Strong, non-sterically hindered bases like DIEA can accelerate racemization.[10]
-
Solution: For sensitive couplings, switch to a weaker, more sterically hindered base.[10] 2,4,6-Collidine (TMP) is a recommended alternative that produces less racemization.[3][10] Also, ensure you are using the minimum amount of base necessary to facilitate the reaction.[5]
Step 3: Review Reaction Temperature and Time
-
Issue: High temperatures accelerate racemization.[10][12] Likewise, prolonged pre-activation of the amino acid before addition to the resin increases the opportunity for the formation of the oxazolone intermediate.[10]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[5] Minimize the pre-activation time; if possible, add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[10]
Step 4: Analyze Specific Amino Acid Residues
-
Issue: If racemization is still observed after optimizing the factors above, the issue may be specific to a highly susceptible amino acid like Cysteine (Cys) or Histidine (His).[8][9]
-
Solution: Employ specific protocols for these residues. This can include using a hindered base like collidine specifically for the Cys coupling step or lowering the coupling temperature for both His and Cys.[9] For Histidine, protecting the imidazole nitrogen in the side-chain can also greatly reduce racemization.[8]
Data Presentation: Comparison of Strategies
Table 1: Qualitative Comparison of Common Racemization Suppression Strategies
| Strategy | Effectiveness | Notes |
| Addition of HOBt/Oxyma/HOAt | High | Essential when using carbodiimides. Effectively suppresses oxazolone formation.[5][8] Oxyma is a safer, non-explosive alternative to HOBt/HOAt.[4][10] |
| Use of Hindered Base (e.g., Collidine) | High | Significantly reduces racemization compared to stronger bases like DIEA.[3][9][10] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of racemization but also slows the desired coupling reaction.[5][9] |
| Use of Phosphonium/Aminium Reagents | High | Reagents like HATU, HCTU, and COMU are highly efficient and generally lead to low racemization, especially when paired with a suitable base.[7][11] |
| Addition of Copper (II) Chloride | High | Has been shown to be very effective in suppressing racemization, particularly in solution-phase synthesis.[5][8] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization, but solvent choice is often limited by the solubility of reagents and proper resin swelling.[5] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Minimized Racemization
This protocol describes a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
Caption: Workflow for a racemization-suppressed coupling cycle.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 eq.)[10]
-
Diisopropylcarbodiimide (DIC) (3 eq.)[10]
-
2,4,6-Collidine (TMP) (4 eq.)[10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with free N-terminal amine
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc protecting group has been removed from the resin-bound peptide (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[5][10]
-
Coupling Mixture Preparation (Minimize Pre-activation):
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.[10]
-
Add 2,4,6-Collidine (4 eq.) to the solution.[10]
-
Immediately before adding to the resin, add the DIC (3 eq.) to this mixture. Crucially, do not allow this activation mixture to stand for a prolonged period. [10]
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the vessel containing the deprotected resin.
-
Agitate the reaction vessel (e.g., by bubbling nitrogen or mechanical shaking) at room temperature for 1-2 hours.[10]
-
-
Washing: After the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Racemization Detection via Chromatographic Analysis of a Model Peptide
A common method to quantify the extent of racemization for a new coupling protocol is to synthesize a model peptide and analyze the product for diastereomers using chromatography. The tetrapeptide L-Leu-L-Ala-Gly-L-Val is a classic example.
Procedure:
-
Synthesis: Synthesize the model tetrapeptide H-L-Leu-L-Ala-Gly-L-Val-Resin using the coupling protocol you wish to test. The critical coupling is that of Fmoc-L-Ala-OH to H-Gly-L-Val-Resin, as this is where racemization of Alanine would occur.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Analysis:
-
Dissolve the crude peptide in an appropriate solvent.
-
Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The desired L-Ala tetrapeptide (L-L-G-V) and the diastereomeric D-Ala tetrapeptide (L-D-G-V) will often have slightly different retention times and can be separated and quantified.[14]
-
-
Quantification: The percentage of racemization is calculated by comparing the peak area of the undesired diastereomer to the total peak area of both diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing (S)-2-Aminohept-6-enoic Acid
This guide provides troubleshooting advice and optimized protocols for the successful cleavage of synthetic peptides containing the unnatural amino acid (S)-2-Aminohept-6-enoic acid. The presence of an alkene in the side chain necessitates special considerations to prevent unwanted side reactions during trifluoroacetic acid (TFA)-mediated cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing this compound?
A1: The main challenge is the susceptibility of the terminal alkene in the this compound side chain to electrophilic attack by carbocations. These reactive carbocations are generated from side-chain protecting groups (e.g., tert-butyl from tBu, Boc) and the resin linker during the acidic cleavage process. This can lead to undesired alkylation of your peptide.
Q2: What is the most common side reaction observed with this specific amino acid during cleavage?
A2: The most common side reaction is the addition of a tert-butyl group (+56 Da) to the alkene side chain, forming a stable tertiary carbocation intermediate that is then quenched. This occurs when the tert-butyl cation, generated from protecting groups like Boc or tBu, acts as an electrophile and attacks the nucleophilic double bond of the this compound residue.
Q3: How do "scavengers" in a cleavage cocktail prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations.[1][2][3] They react with the carbocations at a much faster rate than the sensitive residues in the peptide, effectively neutralizing them before they can cause unwanted modifications.[2] For protecting the alkene side chain, scavengers that are efficient carbocation traps are essential.
Q4: Which scavengers are most effective for protecting the this compound residue?
A4: Scavengers with high nucleophilicity and reducing properties are recommended. Triisopropylsilane (TIS) is highly effective at reducing and trapping carbocations. 1,2-Ethanedithiol (EDT) is also beneficial, particularly if other sensitive residues like Cysteine or Methionine are present.[4][5] Water acts as a proton source and helps suppress some side reactions.[6] A combination of these is often the most robust solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry shows a peak at [M+57]+ or [M+56]+. | Alkylation of the alkene side chain by a tert-butyl cation. This is the most common side reaction. | Increase the concentration of scavengers in your cleavage cocktail. A higher percentage of Triisopropylsilane (TIS) is particularly effective. Switch to a more robust cocktail like Reagent K. |
| Multiple unexpected peaks are observed in the HPLC/LC-MS. | In addition to alkene alkylation, other sensitive residues (Trp, Met, Cys) may be modified if present.[3][4] | Use a multi-purpose cleavage cocktail with a combination of scavengers. Reagent K (TFA/phenol/water/thioanisole/EDT) is designed to protect a wide range of sensitive residues.[4] |
| Low yield of the desired peptide after precipitation. | 1. Incomplete cleavage from the resin.[7] 2. Significant conversion to side products. 3. Peptide is soluble in the precipitation solvent (e.g., cold ether).[8] | 1. Extend the cleavage time to 3-4 hours.[5] 2. Optimize the scavenger cocktail as described above. 3. After precipitation and centrifugation, carefully check the supernatant for your peptide. If solubility is an issue, concentrate the TFA filtrate more before precipitating.[8] |
| The crude peptide appears discolored (yellow/brown). | Oxidation of scavengers or other residues. Phenol and thioanisole can sometimes cause discoloration. | While often not detrimental to the peptide itself, ensure proper inert atmosphere handling. If the peptide contains Methionine, consider a specialized cocktail designed to prevent its oxidation.[9] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage Cocktail (For initial screening)
This protocol is a starting point but may not be sufficient to fully protect the alkene side chain.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 5-10 mL per gram of resin).[3]
-
Incubation: Gently agitate the mixture at room temperature for 2 hours.
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[3]
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Cleavage Cocktail for this compound Peptides
This protocol incorporates a more robust scavenger mixture to minimize side reactions.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail (Reagent K derivative): In a separate vial, freshly prepare the cleavage cocktail: 88% TFA, 5% Water, 5% TIS, 2% 1,2-Ethanedithiol (EDT) (v/v/v/v). This provides a higher concentration of scavengers.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Work-up: Follow steps 5-9 from the "Standard TFA Cleavage Cocktail" protocol.
Data Summary
Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound
| Cocktail Name | Composition (v/v) | Key Scavengers | Recommended Use |
| Standard TFA/TIS | 95% TFA, 2.5% H₂O, 2.5% TIS | Triisopropylsilane (TIS) | Initial screening; peptides without other sensitive residues. |
| Optimized TFA/TIS/EDT | 88% TFA, 5% H₂O, 5% TIS, 2% EDT | TIS, 1,2-Ethanedithiol (EDT) | Recommended for peptides containing the alkene and/or Cys/Met residues. |
| Reagent K [4] | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | "Gold standard" for peptides with multiple sensitive residues (Trp, Tyr, Met, Cys) in addition to the alkene. |
Visualized Workflows and Mechanisms
Caption: General experimental workflow for peptide cleavage and analysis.
Caption: Mechanism of side-chain alkylation and scavenger intervention.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Alpha-Helicity of Stapled Peptides using Circular Dichroism: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the correct conformation of stapled peptides is a critical step in validating their therapeutic potential. Circular dichroism (CD) spectroscopy is a powerful and widely used technique to confirm the alpha-helical secondary structure of these modified peptides. This guide provides a comparative overview of how peptide stapling enhances alpha-helicity, supported by experimental data, and offers detailed protocols for analysis.
Stapled peptides are a promising class of therapeutics designed to mimic alpha-helical domains of proteins, enabling them to modulate protein-protein interactions (PPIs) that are often considered "undruggable"[1][2]. The introduction of a synthetic brace, or "staple," stabilizes the peptide in an alpha-helical conformation. This conformational rigidity is crucial for improved target binding, enhanced cell permeability, and increased resistance to proteolytic degradation[1][3][4][5]. CD spectroscopy is an essential tool to verify that the stapling has successfully induced and stabilized the desired alpha-helical structure[1].
The Principles of Circular Dichroism for Alpha-Helix Confirmation
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum provides information about the secondary structure of the peptide.
-
Alpha-helical structures exhibit a characteristic CD spectrum with a positive peak around 190-195 nm and two distinct negative peaks (minima) at approximately 208 nm and 222 nm[1][3]. The peak at 222 nm is a hallmark feature of an alpha-helix[1].
-
Unstructured or random coil peptides typically show a strong negative peak around 195 nm[1].
The intensity of the negative peaks at 208 nm and 222 nm is proportional to the degree of alpha-helicity within the peptide[1]. Therefore, a significant increase in the negative ellipticity at these wavelengths for a stapled peptide compared to its linear, unstapled counterpart is strong evidence of successful alpha-helix stabilization[1][6].
Comparative Analysis of Stapled vs. Unstapled Peptides
Numerous studies have demonstrated the dramatic effect of stapling on the alpha-helicity of peptides. The introduction of a hydrocarbon staple, for instance, can "zip" an unfolded peptide into a stable alpha-helical conformation[6]. This is evident in the comparative CD spectra where the stapled version shows the characteristic double minima at 208 and 222 nm, which are absent or significantly reduced in the unstapled version[5][7][8].
| Peptide System | Stapling Method | Unstapled % Helicity | Stapled % Helicity | Reference |
| p53-derived peptide | Hydrocarbon | ~5% | ~60% | [9] |
| hACE2-derived peptide | Lactam | Random Coil | up to 55% | [10][11] |
| hACE2-derived peptide | Hydrocarbon | Random Coil | up to 53.5% | [10] |
| Antimicrobial Peptide | Hydrocarbon | Low | Significantly Higher | [12] |
| Mdm2/MdmX antagonist | Not specified | Lower | Higher | [4][13] |
Table 1: Comparison of alpha-helicity between unstapled and stapled peptides. The percentage of helicity is often calculated from the mean residue ellipticity at 222 nm.
Experimental Workflow and Signaling Pathway
The general workflow for confirming the alpha-helicity of a stapled peptide involves design, synthesis, purification, and finally, structural characterization by CD spectroscopy. A common therapeutic target for stapled peptides is the p53-MDM2 protein-protein interaction, which is a critical pathway in cancer biology.
Experimental Protocol for Circular Dichroism Spectroscopy
The following is a generalized protocol for performing CD spectroscopy on stapled peptides, synthesized from various published methods[9][10][14][15].
1. Sample Preparation:
-
Dissolve the lyophilized stapled peptide and the corresponding unstapled control peptide in an appropriate solvent. A common solvent is a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4)[14]. For less soluble peptides, a co-solvent like acetonitrile or TFE may be used, though it's important to note that TFE can artificially induce helicity[9][10][16][17].
-
Determine the precise concentration of the peptide stock solutions. This is crucial for calculating the mean residue ellipticity.
-
Prepare the final sample for analysis by diluting the stock solution to a final concentration typically in the range of 25-100 µM in the desired buffer[7][14][15].
2. Instrumentation and Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Transfer the peptide solution to a quartz cuvette with a suitable path length (commonly 0.1 cm).
-
Record the CD spectrum in the far-UV region, typically from 190 nm to 260 nm[15].
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra[9].
-
Data is typically collected at a controlled temperature, for example, 25 °C[7][10].
3. Data Analysis:
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed CD (mdeg)) / (c * n * l * 10) where:
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in cm.
-
-
The percentage of alpha-helicity can be estimated from the MRE at 222 nm using the formula: % Helicity = (MRE₂₂₂ - MRE₀) / (MRE₁₀₀ - MRE₀) * 100 where MRE₂₂₂ is the experimentally determined Mean Residue Ellipticity at 222 nm, MRE₀ is the MRE of a random coil, and MRE₁₀₀ is the MRE of a pure alpha-helix. Note that various models and software (e.g., BeStSel, CDNN) can be used for more sophisticated secondary structure deconvolution[1][9][10].
Conclusion
Circular dichroism is an indispensable technique for the structural validation of stapled peptides. The ability to quantitatively assess the degree of alpha-helicity provides crucial data to compare different stapling strategies and to confirm that the synthetic modifications have successfully pre-organized the peptide into its bioactive conformation. This guide provides the fundamental knowledge and protocols for researchers to effectively utilize CD spectroscopy in the development of next-generation stapled peptide therapeutics.
References
- 1. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Evaluation of Staple Placement in Stabilized Alpha Helices using Bacterial Surface Display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Unraveling the Conformation of Stapled Peptides: A Comparative Guide to Structural Analysis Techniques
For researchers, scientists, and drug development professionals navigating the intricate world of stapled peptides, determining their three-dimensional structure is paramount. This guide provides a comprehensive comparison of the leading analytical techniques, with a special focus on Nuclear Magnetic Resonance (NMR) spectroscopy, to empower informed decisions in your research and development pipeline.
Stapled peptides, with their conformationally constrained α-helical structures, offer promising therapeutic potential by mimicking protein secondary structures to modulate protein-protein interactions.[1] Verifying the intended conformation and understanding the structural details are critical steps in their development. While several techniques can provide structural insights, they differ significantly in the level of detail, sample requirements, and the nature of the information they provide. This guide objectively compares NMR spectroscopy with X-ray crystallography, Circular Dichroism (CD), and Mass Spectrometry (MS) for the structural analysis of stapled peptides, supported by experimental data and detailed protocols.
At a Glance: Comparing the Tools of the Trade
The choice of analytical technique depends on the specific question being asked, the available sample, and the desired level of structural detail. The following table summarizes the key performance metrics of the most common methods for stapled peptide structural analysis.
| Feature | NMR Spectroscopy | X-ray Crystallography | Circular Dichroism (CD) | Mass Spectrometry (MS) |
| Information Level | Atomic-resolution 3D structure in solution, dynamics, conformational ensembles.[2][3] | High-resolution static 3D structure in a crystalline state.[4][5] | Overall secondary structure content (e.g., % α-helix).[6][7] | Conformational dynamics, solvent accessibility, sequence verification.[8][9] |
| Sample State | Solution (near-physiological conditions).[10] | Solid (single crystal).[11] | Solution.[6] | Solution or solid.[9] |
| Typical Resolution | 0.20–0.30 nm.[12] | 0.18–0.30 nm.[12] | Not applicable (provides secondary structure percentages). | Not applicable (provides mass-to-charge ratio). |
| Peptide Size Limitation | Practically up to ~30-40 kDa.[12][13] | Not limited by size, but crystallization is the bottleneck.[12][14] | No significant size limitation. | Wide mass range, suitable for peptides. |
| Sample Concentration | Typically >0.5 mM.[13] | Varies, requires supersaturated solution for crystallization. | ~0.3 - 0.5 mg/mL.[6] | Picomolar to micromolar range. |
| Throughput | Low to medium. | Low (crystal screening can be lengthy). | High. | High. |
| Key Advantage | Provides structural and dynamic information in solution.[11][14] | Can provide very high-resolution static structures.[5] | Rapid assessment of secondary structure.[15] | High sensitivity and can probe conformational dynamics.[8][16] |
| Key Disadvantage | Lower resolution than X-ray, potential for signal overlap.[17] | Requires high-quality crystals, which can be difficult to obtain; provides a static picture.[5][14] | Low-resolution, provides an average structure.[18] | Does not provide detailed 3D structure. |
Delving Deeper: A Head-to-Head Comparison
NMR Spectroscopy: The Gold Standard for Solution Structure
NMR spectroscopy is a powerful technique that provides detailed three-dimensional structural information of molecules in solution, closely mimicking their physiological environment.[10] For stapled peptides, NMR is invaluable for confirming the α-helical conformation and determining the precise arrangement of the hydrocarbon staple and amino acid side chains.[1]
Key NMR experiments for stapled peptide analysis include:
-
1D ¹H NMR: Provides a preliminary assessment of the overall folding and potential aggregation of the peptide.[13]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[19]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[1][3] The presence of characteristic i to i+3 and i to i+4 NOE cross-peaks is a hallmark of an α-helix.
-
Chemical Shift Analysis: The deviation of CαH and NH proton chemical shifts from random coil values can indicate the presence and extent of secondary structure.[20]
A significant advantage of NMR is its ability to study the dynamic nature of peptides, revealing conformational flexibility and exchange between different states, which can be crucial for understanding their biological activity.[10][11]
X-ray Crystallography: The High-Resolution Snapshot
X-ray crystallography can yield atomic-resolution structures of molecules, providing a static, detailed picture of their three-dimensional arrangement.[5] While it can provide unparalleled detail, its primary limitation for stapled peptides is the requirement for well-ordered single crystals, which can be challenging to grow.[14] Furthermore, the crystal packing forces may sometimes influence the peptide conformation, which may not be representative of its structure in solution.[4]
Circular Dichroism (CD): A Quick Check of Helicity
Circular dichroism is a rapid and low-sample-consuming technique used to assess the secondary structure of peptides in solution.[6][7] For stapled peptides, CD is an excellent first-pass method to confirm the presence and estimate the percentage of α-helicity, which is characterized by negative bands at approximately 208 nm and 222 nm and a positive band around 193 nm.[18] While CD provides valuable information about the overall conformation, it does not offer atomic-level detail.[15]
Mass Spectrometry: Probing Dynamics and Stability
Mass spectrometry is a highly sensitive technique primarily used for determining the molecular weight and sequence of peptides.[9] In the context of stapled peptide structural analysis, Hydrogen Exchange-Mass Spectrometry (HX-MS) has emerged as a powerful tool.[8][21][22] HX-MS measures the rate of exchange of backbone amide protons with deuterium in the solvent. Protons in stable secondary structures, such as the core of an α-helix, are protected from exchange, leading to a slower exchange rate. This provides insights into the conformational stability and dynamics of the peptide and has been shown to correlate with proteolytic resistance.[8][22]
Experimental Protocols
NMR Spectroscopy for Structural Analysis of a Stapled Peptide
-
Sample Preparation: Dissolve the purified stapled peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of at least 0.5 mM.[13] The sample is typically prepared in 90% H₂O/10% D₂O or 100% D₂O. For experiments requiring observation of amide protons, the H₂O/D₂O mixture is used.[23]
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample quality.
-
Record a series of 2D NMR spectra at a constant temperature (e.g., 298 K), including:
-
TOCSY: with a mixing time of ~80 ms to identify amino acid spin systems.[19]
-
NOESY: with a mixing time of ~150-250 ms to identify spatial proximities.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids using the TOCSY and NOESY data.
-
Identify characteristic NOE patterns indicative of an α-helix (e.g., dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3), and dαN(i, i+4)).
-
-
Structure Calculation:
-
Use the NOE-derived distance restraints, along with any dihedral angle restraints from chemical shift analysis, to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
The final ensemble of structures represents the solution conformation of the stapled peptide.
-
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
-
Sample Preparation: Prepare a solution of the stapled peptide at a concentration of 0.3-0.5 mg/mL in a suitable buffer (e.g., phosphate buffer).[6]
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectrometer.
-
Acquire a baseline spectrum of the buffer alone for subtraction.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity) to molar ellipticity.
-
Analyze the spectrum for the characteristic α-helical signature (negative bands at ~208 nm and ~222 nm). The percentage of α-helicity can be estimated using deconvolution software.[7][18]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of structural analysis for stapled peptides using NMR and a comparison of the different analytical techniques.
Caption: Workflow for NMR-based structural analysis of a stapled peptide.
Caption: Comparison of techniques for stapled peptide structural analysis.
References
- 1. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen exchange-mass spectrometry measures stapled peptide conformational dynamics and predicts pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. quora.com [quora.com]
- 12. people.bu.edu [people.bu.edu]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. news-medical.net [news-medical.net]
- 15. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
Mass Spectrometry for Stapled Peptide Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry techniques for the characterization of stapled peptides. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategies.
Stapled peptides are a promising class of therapeutics designed to mimic α-helical structures, thereby enhancing their stability, cell permeability, and target affinity. The unique cyclic nature of these peptides, however, presents a challenge for traditional analytical methods. Mass spectrometry has emerged as a powerful and versatile tool for the in-depth characterization of stapled peptides, providing critical insights into their structural integrity, conformational dynamics, and pharmacokinetic properties. This guide compares the leading mass spectrometry-based approaches for analyzing stapled peptides: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), Ion Mobility Mass Spectrometry (IM-MS), and Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific properties of the stapled peptide being investigated. The following table summarizes the key characteristics and applications of the most common methods.
| Technique | Principle of Operation | Information Obtained | Key Advantages | Limitations |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium incorporation into the peptide backbone. | Conformational dynamics, solvent accessibility, protein-ligand interactions, and stability.[1][2] | Provides information on higher-order structure in solution. Can predict proteolytic stability.[1][2] | Limited spatial resolution. Back-exchange can lead to loss of information. |
| Ion Mobility Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase. | Gas-phase conformation, collision cross-section (CCS), separation of isomers and conformers.[3][4][5] | Rapid separation of complex mixtures. Provides an additional dimension of separation to mass spectrometry.[5][6] | Gas-phase structures may not always reflect solution-phase conformations. |
| Tandem Mass Spectrometry (MS/MS) - CID | Fragments precursor ions through collisions with an inert gas. | Amino acid sequence, staple location, and some post-translational modifications.[7] | Robust and widely available. Effective for sequencing linear peptides. | Can lead to the loss of labile modifications. May not be efficient for fragmenting the cyclic portion of stapled peptides. |
| Tandem Mass Spectrometry (MS/MS) - ETD | Fragments precursor ions by transferring an electron to them. | Amino acid sequence, especially for highly charged peptides and those with labile modifications.[8] | Preserves post-translational modifications.[8] Generates different fragment ions (c and z) compared to CID, providing complementary sequence information. | Less efficient for low-charge state precursors. |
Quantitative Data Summary
The following tables present a summary of quantitative data from studies characterizing stapled peptides using different mass spectrometry techniques.
Table 1: Protease Stability of Stapled vs. Unstapled Peptides
This table illustrates the enhanced protease resistance of stapled peptides compared to their linear counterparts, as determined by mass spectrometry-based assays.
| Peptide | Stapling Strategy | Protease | Half-life (min) | Reference |
| Borealin-derived peptide | Unstapled (Linear) | Trypsin | ~4.8 | [1] |
| Borealin-derived peptide | Single Hydrocarbon Staple | Trypsin | >60 | [1] |
| Borealin-derived peptide | Double Hydrocarbon Staple | Trypsin | >120 | [1] |
Table 2: Conformational Analysis by HDX-MS
This table shows the difference in deuterium uptake for stapled peptides, indicating a more rigid and protected core structure.
| Peptide | Stapling Strategy | Deuteration Time | Deuterium Uptake (%) | Reference |
| Survivin/Borealin-derived peptide | Unstapled (Linear) | 10 sec | >90 | [1] |
| Survivin/Borealin-derived peptide | Single Staple (i, i+4) | 10 min | ~50 | [1] |
| Survivin/Borealin-derived peptide | Double Staple | 180 min | <70 | [1] |
Table 3: Gas-Phase Structural Analysis by IM-MS
This table compares the experimental collision cross-section (CCS) values for a stapled peptide and its non-stapled analogue, demonstrating the more compact structure of the stapled version.[3][4]
| Peptide | Stapling | Charge State | Experimental CCS (Ų) | Reference |
| Ac-CAARAAHAAAHARARA-NH2 | Non-stapled | [M+3H]³⁺ | 585 | [3][4] |
| Ac-CXARAXHAAAHARARA-NH2 | Stapled (i, i+4) | [M+3H]³⁺ | 578 | [3][4] |
Experimental Protocols
Detailed methodologies for the key mass spectrometry experiments are provided below.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Protocol
-
Sample Preparation: Prepare the stapled peptide in a suitable aqueous buffer (e.g., 10 mM sodium citrate, pH 7.0).
-
Deuterium Labeling: Initiate the exchange reaction by diluting the peptide solution with a D₂O-based buffer (e.g., 10-fold dilution).[1]
-
Time-course Sampling: At various time points (e.g., 10s, 1min, 10min, 60min, 180min), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately quench the exchange reaction by adding a pre-chilled acidic quench buffer (e.g., to a final pH of 2.5) containing a denaturant and a reducing agent if necessary.[9][10]
-
Digestion: Inject the quenched sample onto an online pepsin column for digestion at a low temperature (e.g., 0°C) to minimize back-exchange.[9]
-
LC-MS Analysis: Separate the resulting peptic fragments using a C18 column and analyze by mass spectrometry to measure the mass shift due to deuterium incorporation.[1]
Ion Mobility Mass Spectrometry (IM-MS) Protocol
-
Sample Preparation: Prepare the stapled peptide in a volatile buffer compatible with native mass spectrometry (e.g., 20 mM ammonium acetate).
-
Electrospray Ionization (ESI): Introduce the sample into the mass spectrometer using a nano-ESI source to generate gaseous ions while preserving their native-like conformations.
-
Ion Mobility Separation: Inject the ions into the ion mobility drift tube containing a neutral buffer gas (e.g., helium or nitrogen). The ions will separate based on their collision cross-section as they traverse the drift tube under the influence of a weak electric field.[5]
-
Mass Analysis: The mobility-separated ions are then introduced into the mass analyzer (e.g., TOF) for m/z measurement.
-
Data Analysis: The arrival time distribution of the ions is used to calculate their experimental collision cross-section (CCS) values by calibration with known standards.[3][4]
Tandem Mass Spectrometry (MS/MS) Protocol for Sequencing
-
LC-MS/MS Analysis: Separate the stapled peptide from any impurities using liquid chromatography coupled to the mass spectrometer.
-
Precursor Ion Selection: In the first stage of mass analysis (MS1), select the precursor ion of the stapled peptide based on its m/z ratio.
-
Fragmentation (CID or ETD):
-
CID: Isolate the precursor ions in a collision cell and accelerate them to collide with an inert gas (e.g., argon or nitrogen), causing fragmentation.[7]
-
ETD: Introduce reagent anions (e.g., fluoranthene) to react with the multiply charged precursor ions, leading to electron transfer and subsequent fragmentation.[8]
-
-
Fragment Ion Analysis (MS2): Analyze the resulting fragment ions in the second stage of mass analysis to generate the tandem mass spectrum.
-
Sequence Interpretation: Use bioinformatics software to interpret the fragmentation pattern and deduce the amino acid sequence of the peptide, including the location of the staple.
Mandatory Visualizations
Experimental Workflow for Stapled Peptide Characterization
Caption: General workflow for characterizing stapled peptides using mass spectrometry.
Logical Relationship of Stapling to Enhanced Peptide Properties
Caption: How peptide stapling improves therapeutic properties.
References
- 1. Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen exchange-mass spectrometry measures stapled peptide conformational dynamics and predicts pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Studies of a Stapled Peptide with Native Ion Mobility-Mass Spectrometry and Transition Metal Ion Förster Resonance Energy Transfer in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion mobility mass spectrometry for peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDX-MS: An Analytical Tool to Capture Protein Motion in Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Proteolytic Stability of Stapled Versus Linear Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives. Peptide stapling, a strategy that introduces a synthetic brace to lock a peptide in a specific conformation—typically an α-helix—has emerged as a promising approach to overcome this limitation. This guide provides an objective comparison of the protease stability of stapled peptides versus their linear counterparts, supported by experimental data and detailed protocols.
Enhanced Proteolytic Resistance of Stapled Peptides: The Data
The core advantage of peptide stapling lies in its ability to confer significant resistance to enzymatic degradation. By constraining the peptide into a stable secondary structure, the amide bonds that are typically susceptible to cleavage by proteases are shielded.[1][2] This structural stabilization prevents the peptide from adopting the extended conformation required by many proteases to access their cleavage sites.[1]
Experimental data consistently demonstrates the superior stability of stapled peptides. A comparative study analyzing the degradation of peptides in rat plasma revealed substantially longer half-lives for stapled variants compared to their linear analogs.
| Peptide Type | Stapling Method | Half-life (t½) in Rat Plasma (hours) | Reference |
| Linear Peptide 1 | N/A | ~1 | [3] |
| Lactam Stapled Peptide 1 | i, i+4 Lactam Bridge | 2.9 | [3] |
| RCM Stapled Peptide 1 | i, i+4 Hydrocarbon Bridge | 4.0 | [3] |
| Linear Peptide 2 | N/A | ~1 | [3] |
| Lactam Stapled Peptide 2 | i, i+4 Lactam Bridge | 5.0 | [3] |
| RCM Stapled Peptide 2 | i, i+4 Hydrocarbon Bridge | 6.8 | [3] |
Table 1: Comparative half-lives of linear versus stapled peptides in a proteolytic environment. Data sourced from a 2023 study on cyclization techniques.[3]
The data clearly indicates that both lactam and hydrocarbon (via Ring-Closing Metathesis - RCM) stapling significantly enhance peptide stability. Notably, the hydrocarbon-stapled peptides exhibited the longest half-lives in this study.[3] Other research has shown as much as a 9-fold increase in half-life for a stapled peptide compared to its non-stapled, yet equally helical, counterpart, underscoring that the staple itself, not just the helicity, is crucial for protease resistance.[1]
Visualizing the Structural Difference
The structural constraint imposed by the staple is key to the enhanced stability. A linear peptide is flexible, allowing proteases to access and cleave the peptide backbone. In contrast, the stapled peptide's rigid helical structure sterically hinders protease access.
Experimental Protocols
Accurate comparison of peptide stability requires robust and well-defined experimental procedures. Below are detailed protocols for the synthesis of stapled peptides and a typical protease degradation assay.
Protocol 1: Solid-Phase Synthesis of a Hydrocarbon-Stapled Peptide
This protocol describes the synthesis of a stapled peptide using Ring-Closing Metathesis (RCM) on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(S)-2-(4-pentenyl)Ala-OH (or similar olefin-bearing unnatural amino acid)
-
Rink Amide resin
-
Coupling reagents (e.g., DIC, Oxyma)
-
Deprotection solution: 20% piperidine in DMF
-
Grubbs' First Generation Catalyst
-
1,2-dichloroethane (DCE)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Automated microwave peptide synthesizer (optional, but recommended for efficiency)[4]
Procedure:
-
Peptide Chain Assembly: The linear peptide is synthesized on Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The olefin-bearing amino acids are incorporated at the desired positions (e.g., i and i+4 or i and i+7).[5]
-
Ring-Closing Metathesis (Stapling):
-
Wash the resin-bound peptide thoroughly with DCM.
-
Prepare a 10 mM solution of Grubbs' First Generation Catalyst in DCE.[4][6]
-
Add the catalyst solution to the resin and shake or bubble with nitrogen for 2-4 hours at room temperature.[7] Microwave-assisted RCM can significantly reduce reaction time.[4]
-
Filter off the catalyst solution and wash the resin with DCE and DCM.[6]
-
A second treatment with fresh catalyst solution can be performed to ensure complete reaction.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification:
Protocol 2: In Vitro Protease Degradation Assay (HPLC-MS Method)
This assay monitors the degradation of the peptide over time by quantifying the remaining intact peptide using HPLC-MS.
Materials:
-
Linear and stapled peptides of interest
-
Protease of interest (e.g., Trypsin, Chymotrypsin, Proteinase K)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)
-
HPLC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the peptide (linear or stapled) in the assay buffer.
-
In a microcentrifuge tube, combine the peptide solution with the protease solution in assay buffer to a final peptide concentration of ~50-100 µM. The protease concentration should be optimized (e.g., 0.1-1 µM).[9]
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will precipitate the protease and stop the reaction.[10]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC, monitoring the peptide's absorbance at a specific wavelength (e.g., 220 nm).
-
The peak area corresponding to the intact peptide is integrated.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
The half-life (t½) of the peptide is calculated from the degradation curve, typically by fitting the data to a first-order exponential decay model.[9]
-
Conclusion
References
- 1. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System [mdpi.com]
- 4. Bot Verification [merel.si]
- 5. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
A Comparative Guide to Olefinic Amino Acids in Peptide Stapling: Focus on (S)-2-Aminohept-6-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, peptide stapling has emerged as a transformative strategy to enhance the pharmacological properties of helical peptides. By introducing a covalent cross-link, or "staple," into a peptide sequence, researchers can lock it into its bioactive α-helical conformation. This conformational stabilization often leads to increased target affinity, enhanced resistance to proteolytic degradation, and improved cell permeability, thereby addressing the primary limitations of linear peptides as therapeutic agents.[1][2]
The choice of the unnatural amino acids used to form the staple is a critical determinant of the resulting stapled peptide's performance. Among the most widely used are olefinic amino acids, which are cross-linked via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction to form an all-hydrocarbon staple.[1] This guide provides a comparative analysis of (S)-2-aminohept-6-enoic acid, commonly known as S5, against other olefinic amino acids used in peptide stapling, supported by experimental data and detailed protocols.
Performance Comparison of Olefinic Amino Acids
This compound (S5) is a cornerstone of i,i+4 stapling, where it is incorporated at two positions separated by three amino acids to span one turn of the α-helix.[3] Its five-carbon tether is considered optimal for this spacing. For spanning two helical turns (i,i+7 stapling), S5 is often paired with an amino acid with a longer tether, such as (R)-2-amino-2-methyldec-9-enoic acid (R8).[3]
The selection of the olefinic amino acid, including its tether length and stereochemistry, significantly impacts the biophysical and pharmacological properties of the stapled peptide.
Table 1: Impact of Olefinic Amino Acid Selection on Stapled Peptide Properties
| Property | This compound (S5) in i,i+4 Stapling | Other Olefinic Amino Acids (e.g., varying tether length/stereochemistry) | Key Considerations & Supporting Data |
| α-Helicity | Generally induces a high degree of helicity. | The degree of helicity can be modulated by tether length and stereochemistry. For instance, i,i+7 stapling with an S5/R8 pair often results in higher helicity compared to i,i+4 stapling with two S5 residues.[1] | A systematic comparison of different helix-inducing constraints showed that while hydrocarbon staples enhance helicity, the degree of enhancement is context-dependent and influenced by the macrocycle's rigidity.[4] |
| Binding Affinity (to target protein) | The stabilized α-helix typically leads to enhanced binding affinity compared to the linear peptide. | Binding affinity is highly dependent on the specific peptide-protein interaction. The staple should be positioned on the non-interacting face of the helix to avoid steric hindrance. The geometry of the staple (cis/trans isomers) can also influence binding.[5] | In a study on p53-hDM2 interaction, stapling a 12-mer peptide with a hydrocarbon linker at the i, i+4 positions significantly improved binding affinity.[4] |
| Proteolytic Stability | Significantly increases resistance to proteases compared to linear peptides. | Generally, all-hydrocarbon stapling provides substantial proteolytic resistance. Double-stapled peptides or those with more rigid linkers can exhibit even greater stability.[4] | Stapling was shown to be sufficient to protect peptide bonds from proteases, including those outside the macrocycle that are held in a helical conformation.[4] |
| Cell Permeability | Can enhance cell permeability, although this is highly sequence- and staple-dependent. | Cell permeability is influenced by the overall hydrophobicity and charge of the stapled peptide. The hydrocarbon nature of the staple contributes to hydrophobicity, which can facilitate membrane interaction. However, excessive hydrophobicity can lead to aggregation and poor solubility.[4] | A comparative study of different stapling architectures on a model amphipathic peptide targeting the estrogen receptor-coactivator interaction highlighted the decisive impact of the crosslink's intrinsic properties on cell permeability.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful design and evaluation of stapled peptides. Below are methodologies for key experiments cited in this guide.
Protocol 1: Determination of α-Helicity by Circular Dichroism (CD) Spectroscopy
Objective: To quantify the percentage of α-helical content in a stapled peptide.
Materials:
-
Stapled peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare a stock solution of the peptide in the CD buffer.
-
Determine the precise concentration of the peptide stock solution using a reliable method such as amino acid analysis.
-
Dilute the peptide stock solution to a final concentration of 25-50 µM in the CD buffer.
-
Record the CD spectrum from 190 to 260 nm at 25°C using the quartz cuvette.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Observed Ellipticity in mdeg) / (10 * n * c * l) where n is the number of amino acid residues, c is the molar concentration, and l is the path length in cm.
-
Calculate the percentage of α-helicity using the MRE value at 222 nm: % Helicity = ([MRE]222 - [MRE]coil) / ([MRE]helix - [MRE]coil) * 100 where [MRE]coil is the MRE of a random coil (typically ~0) and [MRE]helix is the MRE of a pure α-helix (typically ~ -33,000 deg·cm²·dmol⁻¹).
Protocol 2: Measurement of Binding Affinity by Fluorescence Polarization (FP) Assay
Objective: To determine the binding affinity (e.g., Kd or IC50) of a stapled peptide to its target protein.
Materials:
-
Stapled peptide (unlabeled)
-
Fluorescently labeled probe peptide (with known affinity for the target)
-
Target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the unlabeled stapled peptide in the assay buffer.
-
In each well of the plate, add a fixed concentration of the target protein and the fluorescently labeled probe peptide.
-
Add the serially diluted unlabeled stapled peptide to the wells. Include controls with no competitor peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide required to displace 50% of the labeled peptide.
Protocol 3: Assessment of Proteolytic Stability
Objective: To evaluate the resistance of a stapled peptide to degradation by proteases.
Materials:
-
Stapled peptide
-
Unstapled control peptide
-
Protease (e.g., Proteinase K, chymotrypsin)
-
Reaction buffer (compatible with the protease)
-
Quenching solution (e.g., trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare solutions of the stapled and unstapled peptides in the reaction buffer.
-
Add the protease to each peptide solution to initiate the reaction. A typical working concentration for Proteinase K is 50–100µg/ml.[7]
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and quench the enzymatic activity by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining against time.
-
Determine the half-life (t1/2) of each peptide by fitting the data to a one-phase exponential decay curve.
Signaling Pathways and Experimental Workflows
Stapled peptides are frequently employed to modulate intracellular protein-protein interactions (PPIs) that are implicated in disease. Two prominent examples are the p53-MDM2 and the Bcl-2 family pathways.
p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Stapled peptides designed to mimic the p53 α-helix can disrupt the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its downstream signaling.
Caption: p53-MDM2 signaling pathway and the mechanism of action of stapled peptide inhibitors.
Bcl-2 Family Apoptosis Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A balance between pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determines the cell's fate. In cancer, anti-apoptotic Bcl-2 proteins are often overexpressed, sequestering pro-apoptotic proteins and preventing cell death. Stapled peptides mimicking the BH3 domain of pro-apoptotic proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 members, liberating pro-apoptotic proteins and triggering apoptosis.
Caption: The Bcl-2 family-mediated intrinsic apoptosis pathway and its modulation by stapled BH3 peptides.
Experimental Workflow for Stapled Peptide Development
The development of a stapled peptide therapeutic involves a multi-step process, from initial design to in vivo evaluation.
Caption: A generalized experimental workflow for the development and evaluation of stapled peptides.
Conclusion
This compound (S5) is a robust and widely utilized building block for creating i,i+4 stapled peptides, effectively inducing α-helicity and enhancing the pharmacological properties of the parent peptide. The selection of the olefinic amino acid, including its tether length and stereochemistry, is a critical parameter that must be optimized for each specific application. While all-hydrocarbon stapling generally improves helicity, stability, and cell permeability, the magnitude of these effects is context-dependent. A systematic evaluation of different olefinic amino acids and staple architectures, guided by the experimental protocols outlined in this guide, is essential for the development of potent and effective stapled peptide therapeutics. Future research focusing on direct, systematic comparisons of a broader range of olefinic amino acids will further refine the design principles for this promising class of molecules.
References
- 1. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of olefin geometry in the activity of hydrocarbon stapled peptides targeting eukaryotic translation initiation factor 4E (eIF4E) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteinase K Protocol [promega.com]
A Comparative Guide to Hydrocarbon Stapling and Lactam Bridge Formation for Peptide Stabilization
In the realm of peptide therapeutics, constraining a peptide's conformation is a critical strategy to enhance its biological activity and drug-like properties. By locking a peptide into its bioactive shape, typically an α-helix, its affinity for a target can be improved, and its susceptibility to degradation by proteases can be reduced. Among the various techniques developed for this purpose, all-hydrocarbon stapling and lactam bridge formation are two of the most established and widely utilized methods.
This guide provides an objective comparison of the efficacy of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific application.
Principles of Peptide Constraint
Hydrocarbon Stapling: This technique involves synthesizing a peptide with two non-natural, α,α-disubstituted amino acids bearing olefinic side chains.[1][2] These side chains are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction, forming a stable, all-hydrocarbon "staple".[3][4] This synthetic brace reinforces the peptide's α-helical structure, shields the peptide backbone from proteolytic enzymes, and can enhance cell membrane penetration.[1][2][5]
Lactam Bridge Formation: This method creates a covalent bond by forming an amide (lactam) linkage between the side chains of two natural or modified amino acids.[6] Typically, this involves connecting the amine side chain of a lysine (or derivatives like ornithine) with the carboxyl side chain of an aspartic or glutamic acid.[7][8] The formation of this internal amide bond introduces a cyclic constraint that can stabilize secondary structures like α-helices and β-turns.[6][9]
Comparative Efficacy: A Data-Driven Overview
The choice between hydrocarbon stapling and lactam bridge formation often depends on the desired balance of properties for a given peptide therapeutic. The following table summarizes key performance metrics based on comparative studies.
| Performance Metric | Hydrocarbon Stapling | Lactam Bridge Formation | Key Findings & Citations |
| α-Helicity Enhancement | Highly Effective: Consistently shown to "zip" unfolded peptides into stable α-helices.[3] The α,α-disubstitution of the specialized amino acids provides an additional helix-stabilizing effect.[10] | Effective: Also induces and stabilizes α-helical structures effectively.[6][7] Some studies report that lactamization can induce a greater degree of α-helicity compared to hydrocarbon stapling for the same peptide sequence.[7] | In a study on vasoactive intestinal peptide receptor 2 (VPAC2) agonists, both stapling methods improved helicity over the wild-type peptide, with lactam stapling showing the greatest induction of α-helicity as confirmed by CD and NMR studies.[7] |
| Proteolytic Stability | Superior: The all-hydrocarbon bond is inert to protease activity.[1] The staple sterically shields the amide backbone, significantly increasing the peptide's half-life in the presence of proteases like chymotrypsin and proteinase K.[2][3][11] | Moderate to High: While the lactam bridge itself is an amide bond, the overall conformational rigidity significantly enhances stability compared to linear peptides.[7] However, it can be less robust than the C-C bonds of a hydrocarbon staple.[7] | A study comparing inhibitors of Leishmania infantum trypanothione reductase found that the lactam-bridged analogue showed higher resistance to proteinase K degradation than the linear peptide.[11] In another example, a doubly stapled peptide's half-life was prolonged 24-fold, whereas a similar unstapled but substituted analogue showed only a 3-fold increase.[2] |
| Cell Permeability | Generally Superior: The hydrophobic nature of the hydrocarbon staple can facilitate passive diffusion across cell membranes, turning otherwise impermeable peptides into cell-penetrant molecules.[3][12][13] | Variable/Lower: Hydrophilic staples like lactams are generally associated with reduced overall cell penetration compared to hydrocarbon staples.[14][15] Enhanced cellular uptake often requires the incorporation of additional hydrophobic residues.[15] | Studies have shown that fluorescently-labeled stapled peptides are readily taken up by cells, while their unmodified counterparts are not.[2][3] A direct comparison found that peptides with more hydrophobic linkers (hydrocarbon) showed 2-10 fold higher cell permeability than those with hydrophilic linkers (lactam).[15] |
| Target Binding Affinity | Generally Enhanced: By pre-organizing the peptide in its bioactive conformation, stapling can significantly improve binding affinity to the target protein.[3] However, the staple itself can sometimes interfere with binding or induce a non-canonical binding mode.[15] | Generally Enhanced: The conformational constraint also leads to improved binding affinity.[7] In some cases, the lactam-bridged peptide has shown superior biological activity despite the hydrocarbon version having similar or higher helicity.[11] | For trypanothione reductase inhibitors, the lactam-bridged peptide retained its ability to prevent dimerization, whereas the hydrocarbon-stapled versions showed reduced activity, suggesting the hydrocarbon staple perturbed critical binding interactions.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are generalized protocols for the synthesis and evaluation of stapled and lactam-bridged peptides.
Synthesis of Hydrocarbon-Stapled Peptides
This protocol is based on standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by on-resin RCM.
-
Peptide Synthesis: The linear peptide is synthesized on a solid support resin (e.g., Rink Amide) using an automated peptide synthesizer and standard Fmoc chemistry.[3] The non-natural olefin-bearing amino acids (e.g., S-pentenylalanine, "S5", or R-octenylalanine, "R8") are incorporated at the desired i and i+4 or i+7 positions.[2][5] Coupling times for these non-natural residues may need to be extended.[3]
-
On-Resin Cyclization (RCM): The resin-bound peptide is washed with dichloromethane (DCM). The Grubbs' first-generation catalyst (5-10 mol%) dissolved in 1,2-dichloroethane (DCE) is added to the resin, and the mixture is agitated under a nitrogen atmosphere for 2-4 hours at room temperature.[16][17]
-
Cleavage and Deprotection: The catalyst is washed away, and the peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[18]
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]
-
Analysis: The final product is characterized by mass spectrometry to confirm its molecular weight.
Synthesis of Lactam-Bridged Peptides
This protocol involves the on-resin formation of an amide bond between amino acid side chains.
-
Peptide Synthesis: The linear peptide is synthesized via Fmoc-SPPS. Amino acids for bridging (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OtBu)-OH) are incorporated at the desired positions. The Alloc and OtBu groups are orthogonal protecting groups that can be removed selectively without affecting other protecting groups or the resin linkage.
-
Selective Deprotection: The Alloc group on the Lys side chain is removed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like PhSiH₃.[21] The tBu group on the Glu side chain is removed with a dilute TFA solution.
-
On-Resin Lactamization: The newly freed amine and carboxylic acid side chains are coupled on-resin using a standard peptide coupling reagent such as PyAOP or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.[22] The reaction is monitored for completion.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and remaining side-chain protecting groups are removed with a standard TFA cocktail.[22]
-
Purification and Analysis: The crude peptide is purified by RP-HPLC and its identity confirmed by mass spectrometry.
Key Evaluation Assays
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure and quantify α-helicity. Spectra are recorded in a suitable buffer (e.g., phosphate buffer), and the mean residue ellipticity at 222 nm is used to calculate the percentage of α-helicity.[2][17]
-
Proteolytic Stability Assay: The peptide is incubated at 37°C in a buffer containing a specific protease (e.g., chymotrypsin, trypsin, or proteinase K).[3] Aliquots are taken at various time points, the reaction is quenched, and the amount of remaining intact peptide is quantified by LC/MS to determine the peptide's half-life.[23]
-
Cell Permeability Assay: Cells are incubated with a fluorescently-labeled version of the peptide (e.g., FITC-labeled). After incubation, cells are washed, fixed, and analyzed by fluorescence microscopy or flow cytometry to quantify cellular uptake.[13] Alternatively, a Caco-2 monolayer assay can be used to measure passive diffusion.[7]
-
Binding Affinity Assay: Techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity (Kd) of the peptide to its target protein.[24]
Visualizations: Structures and Workflows
The following diagrams illustrate the chemical differences, synthesis workflows, and a potential application of these peptide constraint technologies.
Caption: Chemical structures of an i, i+4 hydrocarbon staple and an i, i+4 lactam bridge.
Caption: General experimental workflow for peptide synthesis and stabilization.
Caption: Inhibition of the p53-MDM2 interaction by a stabilized peptide.
Conclusion
Both hydrocarbon stapling and lactam bridge formation are powerful and effective strategies for constraining peptides to improve their therapeutic potential.
-
Hydrocarbon stapling often provides superior proteolytic stability and cell permeability, making it a compelling choice for developing inhibitors of intracellular protein-protein interactions.[3][4] The chemical inertness and hydrophobicity of the staple are key advantages.
-
Lactam bridge formation utilizes more native chemical functionalities and can be highly effective at stabilizing α-helices and enhancing target affinity.[6][7] It may be preferred when the target is extracellular or when the hydrophobicity of a hydrocarbon staple could be detrimental to solubility or target binding.[7][11]
Ultimately, the optimal method is context-dependent. The choice should be guided by the specific peptide sequence, the nature of the biological target, and the desired pharmacokinetic profile. In many cases, a comparative approach, where both types of constraints are applied to a lead peptide sequence, may be the most effective strategy to identify a clinical candidate with the best overall profile of helicity, stability, cell permeability, and target affinity.[7][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 6. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of hydrocarbon-and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Membrane Permeability of Hydrocarbon-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 18. scispace.com [scispace.com]
- 19. Stapled peptide synthesis and purification [bio-protocol.org]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. 4.2.1. Synthesis of Peptides with Lactam Bridge [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
- 23. Hydrocarbon-stitched Peptide Agonists of Glucagon-Like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MHC/Peptide Stability Assay - Creative BioMart [mhc.creativebiomart.net]
A Comparative Guide to the In Vitro Stability of Stapled Peptides in Human Serum
For Researchers, Scientists, and Drug Development Professionals
The development of peptides as therapeutic agents has been historically challenged by their rapid degradation in vivo. Stapling technology, which introduces a synthetic brace to lock a peptide in its bioactive helical conformation, has emerged as a promising strategy to overcome this limitation. This guide provides a comparative analysis of the in vitro stability of various stapled peptides in human serum, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Enhanced Stability: A Hallmark of Stapled Peptides
Stapled peptides consistently demonstrate a significant increase in resistance to proteolytic degradation when compared to their linear, unstapled counterparts.[1][2] This enhanced stability is attributed to the conformational rigidity imposed by the chemical staple, which can shield the peptide backbone from enzymatic cleavage.[2] The nature of the staple, including hydrocarbon, lactam, and triazole linkages, as well as the use of single or double staples, influences the degree of stability conferred.
Comparative Stability of Different Stapling Technologies
The choice of stapling chemistry is a critical determinant of a peptide's stability profile. While a comprehensive head-to-head comparison across all platforms is challenging due to variations in experimental conditions across studies, the available data provides valuable insights into the performance of different stapling technologies.
| Peptide Name/Type | Staple Type | Half-life (t½) in Human Serum/Plasma | Key Findings & Notes |
| Linear Peptides (Unstapled Controls) | N/A | Generally minutes to a few hours | Rapidly degraded by serum proteases.[3] |
| ATSP-7041 Parent Peptide | Hydrocarbon (i, i+7) | > 24 hours (in whole cell homogenate) | Demonstrates exceptional stability in a protease-rich environment.[4] |
| ATSP-7041 | Hydrocarbon | ~90% remaining after 4 hours (in human plasma) | A well-characterized dual inhibitor of MDM2/X with high proteolytic resistance.[5] |
| NYBSP-4 | Double Hydrocarbon | > 289 minutes | Double stapling can significantly enhance stability.[6] |
| Triazole-stapled Peptide (MGN4) | 1,2,3-Triazole | 349.8 hours | Showed a 90-fold increase in half-life compared to the linear reference compound.[1] |
| Biaryl-stapled Peptides | Biphenyl (Bph) | > 24 hours | Displayed excellent serum stability, similar to the long-acting drug semaglutide.[7] |
| dKn2-7 | D-amino acid substitution (not stapled) | 78.5% remaining after 24 hours (in 25% serum) | While not a stapled peptide, this data provides a benchmark for stability enhancement through other modifications.[8] |
| Linear Peptide (UM15) | N/A | Degraded within minutes | Serves as a control in a study highlighting the stability of a macrocyclic peptide triazole.[9] |
Note: The stability of peptides can be influenced by various factors, including the specific amino acid sequence, the position and length of the staple, and the experimental conditions of the stability assay (e.g., percentage of serum, incubation temperature).
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a general method for assessing the stability of stapled peptides in human serum using LC-MS analysis.
1. Materials and Reagents:
-
Test peptide and linear control peptide
-
Pooled human serum (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
-
Protein precipitation solution (e.g., ACN with 1% FA or 1% FA in ethanol)[8]
-
Internal standard (optional, for improved quantification)
-
LC-MS system
2. Experimental Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Incubation:
-
Thaw pooled human serum on ice.
-
In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) human serum to achieve a final peptide concentration of 10-100 µg/mL and a final serum concentration of 25-50% (v/v) in PBS.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add 2-3 volumes of ice-cold protein precipitation solution to the aliquot to stop enzymatic degradation and precipitate serum proteins.
-
Vortex the sample and incubate on ice for at least 20 minutes.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the intact peptide.
-
Analyze the supernatant by LC-MS to quantify the remaining amount of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the in vitro serum stability assay for stapled peptides.
Caption: Experimental workflow for assessing the in vitro stability of stapled peptides in human serum.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. actu.epfl.ch [actu.epfl.ch]
- 4. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design of potent and proteolytically stable biaryl-stapled GLP-1R/GIPR peptide dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetic Stability of Macrocyclic Peptide Triazole HIV-1 Inactivators Alone and in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Unsaturation: A Biophysical Comparison of Peptides Containing (S)-2-Aminohept-6-enoic Acid and Their Saturated Analogs
A predictive guide for researchers, scientists, and drug development professionals on the expected biophysical characteristics of peptides modified with the unsaturated amino acid, (S)-2-Aminohept-6-enoic acid. This guide leverages comparative data from analogous hydrocarbon-stapled peptides to forecast changes in structure, stability, and conformation.
The incorporation of non-standard amino acids is a key strategy in peptide-based drug design to enhance structural stability, proteolytic resistance, and cell permeability. This compound, an unsaturated aliphatic amino acid, offers a unique tool for peptide modification. Due to the limited direct experimental data on this specific residue, this guide draws objective comparisons from the well-documented field of hydrocarbon-stapled peptides. These systems, which utilize olefinic amino acids to create a covalent brace, serve as an excellent proxy for understanding the biophysical consequences of introducing unsaturation into a peptide backbone.
Structural Impact: Enhanced Helicity
The primary structural effect of introducing a hydrocarbon staple, analogous to incorporating two residues like this compound and cyclizing them, is a significant stabilization of the α-helical conformation. Circular Dichroism (CD) spectroscopy, a technique sensitive to protein secondary structure, consistently demonstrates that stapling can convert largely unfolded or random coil peptides into stable α-helices.
For example, studies on various BH3 domain peptides show a dramatic increase in helical content upon stapling. Unmodified peptides that are only 14-20% helical in solution can see their helicity boosted to as high as 71-91% after the introduction of a hydrocarbon staple.[1][2] This conformational ordering is crucial for mimicking the native structure of protein interaction domains.
Table 1: Comparative Helicity of Unstapled vs. Stapled Peptides
| Peptide System | Unstapled/Unmodified (% Helicity) | Stapled (% Helicity) | Fold Increase |
| BID BH3 (aa 81-101) | ~15% | ~71% | ~4.7x |
| BAD BH3 (aa 103-127) | ~20% | ~85% | ~4.3x |
| BIM BH3 (aa 146-166) | ~15% | ~91% | ~6.1x |
| MCL-1 BH3 (aa 208-226) | ~14% | ~80% | ~5.7x |
Data compiled from studies on hydrocarbon-stapled peptides, which serve as analogs for peptides conformationally constrained by unsaturated amino acids.[1][2]
Enhanced Stability Profile
The conformational rigidity imparted by unsaturated cross-links leads to substantial improvements in peptide stability, both against thermal denaturation and proteolytic degradation.
Thermal Stability
The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a key indicator of thermal stability. While specific Tm values for peptides containing this compound are not available, data from analogous systems like leucine zippers show that the stabilization of secondary structure leads to high melting temperatures.[3] The rigidification of the peptide structure reduces the entropic penalty of folding, making the folded state more stable at higher temperatures.
Table 2: Expected Impact on Thermal Stability
| Peptide Type | Expected Melting Temperature (Tm) | Rationale |
| Unmodified Linear Peptide | Lower | Higher conformational flexibility leads to easier unfolding at lower temperatures. |
| Peptide with this compound (Constrained) | Higher | The covalent constraint reduces flexibility, stabilizing the folded structure against thermal energy. |
Proteolytic Resistance
A major hurdle in peptide therapeutics is their rapid degradation by proteases. By locking a peptide into a specific conformation, such as an α-helix, the amide bonds of the backbone become less accessible to protease enzymes, which typically recognize and cleave peptides in their extended conformations.[4] Studies comparing stapled peptides to their unstapled counterparts have demonstrated dramatic increases in stability. For instance, a double-stapled peptide showed a 9-fold longer half-life in the presence of proteases compared to a similar, but unstapled, peptide, even when both had comparable helicity.[1]
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information. For peptides containing this compound, NMR would be crucial for confirming the desired conformation and observing the local effects of the modification.
Key indicators of α-helical structure in NMR spectra include:
-
Upfield shifts of Hα protons: The chemical shifts of the alpha-protons in helical regions are typically shifted upfield (to a lower ppm value) compared to their random coil values.
-
Characteristic NOEs: Nuclear Overhauser Effect (NOE) signals between backbone amide protons (dNN(i, i+1)) and between the alpha-proton of one residue and the amide proton of the next (dαN(i, i+1)) are indicative of a helical conformation.
Table 3: Predicted 1H NMR Chemical Shift Changes
| Proton Type | Random Coil Peptide (ppm) | Helical Peptide with Unsaturated Linker (Predicted ppm) | Expected Change |
| Hα | ~4.2 - 4.5 | < 4.0 | Upfield Shift |
| Backbone NH | ~8.0 - 8.5 | Dispersed, some may shift | Variable |
| Sidechain CH=CH | N/A | ~5.0 - 6.0 | Appearance of olefinic signals |
Random coil values are approximate and can vary. The predicted changes for the helical peptide are based on general principles observed in structured peptides.[5][6]
Experimental Protocols
Detailed methodologies for the key biophysical techniques are provided below.
Circular Dichroism (CD) Spectroscopy for Helicity Determination
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using a reliable method (e.g., quantitative amino acid analysis).
-
Prepare a final peptide solution with a concentration of approximately 50-100 µM.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 190 nm to 260 nm.
-
Key parameters: Data pitch of 1 nm, bandwidth of 1 nm, scanning speed of 50 nm/min, and an average of 3-5 scans.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed θ) / (10 * n * c * l), where 'n' is the number of amino acid residues, 'c' is the molar concentration, and 'l' is the path length in cm.
-
Estimate the percent helicity using the MRE value at 222 nm: % Helicity = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100, where MRE_h and MRE_c are reference values for 100% helix and 0% helix, respectively.
-
Thermal Denaturation Monitored by CD
-
Sample Preparation: Prepare the peptide sample as for a standard CD measurement.
-
Data Acquisition:
-
Monitor the CD signal at a single wavelength, typically 222 nm for an α-helical peptide.
-
Increase the temperature in a controlled manner (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Allow the sample to equilibrate for at least 30-60 seconds at each temperature point before recording the signal.
-
-
Data Analysis:
-
Plot the MRE at 222 nm as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.
-
2D NMR Spectroscopy for Structural Analysis
-
Sample Preparation:
-
Dissolve 1-2 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O with phosphate buffer).
-
The final peptide concentration should be at least 0.5-1.0 mM.
-
Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5).
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign the observed proton signals to specific amino acids in the peptide sequence.
-
Structural Restraints: Identify key NOE cross-peaks in the NOESY spectrum that define the secondary structure.
-
Structure Calculation: Use the distance restraints derived from NOE data to calculate a family of 3D structures consistent with the experimental data using molecular dynamics and modeling software.
-
Visualized Workflows
Workflow for CD Spectroscopy Analysis
Caption: Workflow for determining peptide helicity using CD spectroscopy.
Workflow for Thermal Stability (Tm) Determination
Caption: Workflow for measuring peptide thermal stability (Tm) via CD.
General Workflow for NMR Structure Determination
Caption: Workflow for peptide 3D structure determination using NMR.
References
- 1. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Peptide/protein structure analysis using the chemical shift index method: upfield alpha-CH values reveal dynamic helices and alpha L sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (S)-2-Aminohept-6-enoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-2-Aminohept-6-enoic acid (CAS 166734-64-1) was not available. The following guidance is based on the safety data for structurally similar compounds, namely 6-Heptenoic acid and (S)-2-Amino-2-methylhept-6-enoic acid, as well as general safety protocols for handling amino acids in a laboratory setting. Researchers should handle this compound with care, assuming it may possess similar hazards to its analogues.
This compound is a specialized chemical intended for laboratory use by researchers, scientists, and drug development professionals. Adherence to strict safety protocols is essential to ensure personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this chemical.
| Area of Protection | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat | To prevent skin exposure to the chemical.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dust or vapors.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and maintain a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation :
-
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
-
Handling :
-
When weighing the solid compound, avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
After use, thoroughly clean the work area and any equipment used.
-
Remove PPE in a manner that avoids contamination of your skin or clothing.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Unused or waste this compound should be disposed of as chemical waste.[1]
-
Collect waste material in a clearly labeled, sealed container.
-
Follow your institution's and local regulations for the disposal of non-hazardous chemical waste. If considered non-hazardous, it may be permissible to dispose of it in the regular trash or down the drain after neutralization and with approval, but always consult your institution's Environmental Health and Safety (EHS) department.[2][3]
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can often be disposed of as regular laboratory glass or plastic waste. Deface the label before disposal.[3]
-
Always consult your institution's specific waste disposal guidelines and the relevant local, state, and federal regulations.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
